molecular formula BF3HNaO B1143853 Sodium trifluorohydroxyborate(1-) CAS No. 13876-97-6

Sodium trifluorohydroxyborate(1-)

Cat. No.: B1143853
CAS No.: 13876-97-6
M. Wt: 107.8033196
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Description

Sodium trifluorohydroxyborate(1-), with the chemical formula NaBF3OH, is an inorganic boron and fluorine-containing compound that serves as a reagent in specialized chemical synthesis and materials science research. Its primary researched application is in the development of advanced electrolyte systems for sodium-ion batteries, a key area of interest for economical energy storage . Fluoroborate-based ionic liquids, related to this compound, have demonstrated promising physical properties and a wide electrochemical window, which are critical for enabling stable cycling of sodium and improving the performance of high-voltage batteries . The compound also finds utility in organic synthesis, where it can function as a reactant. For instance, it is a known precursor in the patented synthesis process of sodium hydroxytri-fluoroborate . Furthermore, research into similar fluoroborate salts, such as sodium tetrafluoroborate (NaBF4), shows that such compounds can be incorporated into protective ceramic coatings on magnesium alloys via plasma electrolytic oxidation (PEO), significantly enhancing their corrosion resistance . This suggests potential material science applications for sodium trifluorohydroxyborate(1-) in surface engineering and corrosion protection. The compound is strictly for professional laboratory research and development purposes.

Properties

CAS No.

13876-97-6

Molecular Formula

BF3HNaO

Molecular Weight

107.8033196

IUPAC Name

sodium;trifluoro(hydroxy)boranuide

InChI

InChI=1S/BF3HO.Na/c2-1(3,4)5;/h5H;/q-1;+1

SMILES

[B-](O)(F)(F)F.[Na+]

Synonyms

sodium trifluorohydroxyborate(1-)

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Analysis of Sodium Trifluorohydroxyborate(1-)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the structural analysis of sodium trifluorohydroxyborate(1-), Na[BF₃OH]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to deliver a comprehensive understanding of the molecule's structural elucidation.

Introduction: The Significance of Trifluorohydroxyborate

The trifluorohydroxyborate anion, [BF₃OH]⁻, is a fascinating subject of study due to the unique interplay of its constituent atoms. The high electronegativity of the fluorine and oxygen atoms significantly influences the electron distribution around the central boron atom, impacting its bonding characteristics, stability, and reactivity. A thorough structural analysis is paramount for understanding these properties, which in turn is critical for its potential applications, ranging from synthetic chemistry to materials science and potentially as a novel pharmacophore in drug design. This guide will detail the essential techniques and logical frameworks for a comprehensive structural characterization of its sodium salt, Na[BF₃OH].

Synthesis of Sodium Trifluorohydroxyborate(1-)

A robust structural analysis begins with a pure sample. Sodium trifluorohydroxyborate can be synthesized through various methods. One common approach involves the controlled hydrolysis of boron trifluoride (BF₃) or its adducts in the presence of a sodium salt. Another patented method describes the reaction of sodium bicarbonate with boron trifluoride.[1]

Example Synthetic Protocol:

A reported synthesis involves reacting boric acid with hydrofluoric acid, followed by the addition of sodium carbonate.[2] While this method is for sodium tetrafluoroborate, a similar principle of controlled fluorination and subsequent reaction with a sodium source can be adapted for Na[BF₃OH].

Core Analytical Techniques for Structural Elucidation

A multi-pronged analytical approach is essential for a complete structural understanding of Na[BF₃OH]. This typically involves a combination of single-crystal X-ray diffraction for solid-state structure, multinuclear NMR spectroscopy for solution-state structure and dynamics, and computational modeling to complement and rationalize experimental findings.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] This technique provides unambiguous information on bond lengths, bond angles, and the overall crystal packing.

SC_XRD_Workflow A Crystal Growth B Crystal Mounting A->B Select suitable single crystal C Data Collection (Diffractometer) B->C Mount on goniometer D Data Processing & Reduction C->D Measure diffraction pattern E Structure Solution D->E Correct for experimental factors F Structure Refinement E->F Determine initial atomic positions G Validation & Analysis F->G Optimize atomic parameters DFT_Workflow A Build Initial Structure B Geometry Optimization A->B Define atomic coordinates C Frequency Calculation B->C Find lowest energy conformation D Property Calculation (e.g., NMR shifts) C->D Confirm minimum energy structure E Analysis & Comparison with Experiment D->E Calculate desired properties

Caption: Workflow for DFT Computational Modeling.

  • Structure Building: An initial 3D model of the [BF₃OH]⁻ anion is constructed.

  • Geometry Optimization: The geometry of the anion is optimized to find the lowest energy structure. A suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p), should be employed. [5][6]3. Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Property Calculations: NMR chemical shieldings can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and then converted to chemical shifts for comparison with experimental data. [7]

Data Synthesis and Structural Confirmation

The power of this multi-technique approach lies in the synthesis of the data. The precise bond lengths and angles from SC-XRD provide a solid foundation. NMR data confirms the connectivity and symmetry of the anion in solution. Computational modeling bridges the experimental findings, providing a theoretical basis for the observed properties and helping to interpret complex spectral features. The convergence of results from these independent techniques provides a high degree of confidence in the final structural assignment of sodium trifluorohydroxyborate(1-).

Conclusion

The structural analysis of sodium trifluorohydroxyborate(1-) requires a synergistic application of single-crystal X-ray diffraction, multinuclear NMR spectroscopy, and computational modeling. This guide has outlined the core principles and practical workflows for each of these techniques. By following this comprehensive approach, researchers can obtain a detailed and validated understanding of the three-dimensional structure of this important boron compound, paving the way for its further exploration and application.

References

  • Supplementary Information - The Royal Society of Chemistry.
  • Synthesis, Characterization, Theoretical Calculations and Biological Studies of Sodium Trifluorohypochloritoborate, STFHCB - ResearchGate.
  • US3809762A - Synthesis of sodium hydroxytri-fluoroborate - Google Patents.
  • X-ray crystallography.
  • Hexafluoroisopropylboranes and -Borates - MDPI. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • X-ray Crystallography - Chemistry LibreTexts. Available at: [Link]

  • Single crystal X-ray structural dataset of 1,2,4-dithiazolium tetrafluoroborate - PMC. Available at: [Link]

  • Anion Binding by Macrocyclic Receptors: Computational Landscape of 1:1 and 2:1 Stoichiometries - PMC. Available at: [Link]

  • Synthesis and Single Crystal Structure of Sodium Octahydrotriborate, NaB3H8 - Girolami Group Website. Available at: [Link]

  • Understanding fluorine-free electrolytes via small-angle X-ray scattering.
  • Synthesis and Properties of the Tetrakis(trifluoromethyl)borate Anion, [B(CF3)4]−: Structure Determination of Cs[B(CF3)4] by Single-Crystal X-ray Diffraction | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, characterization, and crystal structure of a new trisodium triborate, Na(3)[B(3)O(4)(OH)(4)] - PubMed. Available at: [Link]

  • 11 B NMR Chemical Shifts - San Diego State University. Available at: [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon - ChemRxiv. Available at: [Link]

  • Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine - MDPI. Available at: [Link]

  • A computational study of simultaneous cation/anion interactions in model clusters containing all-cis 1,2,3-trifluorocyclopropane (F3C3H3) and all-cis 1,2,3,4-tetrafluorobutane (F4C4H4) - DOI. Available at: [Link]

  • A Computational and Spectroscopic Analysis of Solvate Ionic Liquids Containing Anions with Long and Short Perfluorinated Alkyl Chains - MDPI. Available at: [Link]

  • Synthesis of sodium (oxalate) difluoro borate-based hybrid electrolyte salts with enhanced interfacial properties for NaNi0.3Fe0.4Mn0.3O2 cathodes - Sustainable Energy & Fuels (RSC Publishing). Available at: [Link]

  • Sodium tetrafluoroborate - Wikipedia. Available at: [Link]

  • Structure of sodium tetrahydroxyborate - Semantic Scholar. Available at: [Link]

  • Theoretical investigation on multinuclear NMR chemical shifts of some tris(trifluoromethyl)boron complexes - PubMed. Available at: [Link]

  • Sodium hydroxytriphenylborate | C18H16BNaO | CID 23687321 - PubChem. Available at: [Link]

  • Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate - PMC. Available at: [Link]

  • The Effect of Sodium Tetrafluoroborate on the Properties of Conversion Coatings Formed on the AZ91D Magnesium Alloy by Plasma Electrolytic Oxidation - MDPI. Available at: [Link]

  • Properties of Sodium Tetrafluoroborate Solutions in 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid | Request PDF - ResearchGate. Available at: [Link]

Sources

spectroscopic properties of sodium trifluorohydroxyborate(1-)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Properties of Sodium Trifluorohydroxyborate(1-)

Abstract

Sodium trifluorohydroxyborate(1-), Na[BF₃OH], is a key inorganic compound with growing significance in synthetic chemistry and as a precursor in drug development. The strategic incorporation of fluorine can significantly alter the properties of molecules, enhancing metabolic stability and binding affinity.[1][2] A thorough understanding of the spectroscopic characteristics of [BF₃OH]⁻ is paramount for its synthesis, characterization, and application. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and mass spectrometric properties of the trifluorohydroxyborate anion, offering field-proven insights and detailed experimental protocols for researchers and scientists.

Introduction: The Trifluorohydroxyborate Anion

The trifluorohydroxyborate anion, [BF₃OH]⁻, is a tetrahedral species featuring a central boron atom bonded to three fluorine atoms and one hydroxyl group. This structure bestows upon it unique chemical and physical properties. As part of the broader class of organotrifluoroborates, which have proven to be versatile reagents in Suzuki-Miyaura cross-coupling reactions and other significant organic transformations, understanding its fundamental spectroscopic fingerprint is crucial for quality control and reaction monitoring.[3][4] The presence of NMR-active nuclei (¹¹B, ¹⁹F, ¹H) and distinct vibrational modes makes a multi-spectroscopic approach the most robust method for its characterization.

Caption: Molecular structure of Sodium Trifluorohydroxyborate(1-).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the trifluorohydroxyborate anion in solution. The presence of both ¹¹B and ¹⁹F, two highly sensitive NMR nuclei, provides a definitive and quantitative view of the molecule.

Expertise & Experience: Causality Behind Experimental Choices

The primary challenge in ¹¹B NMR is the nucleus's quadrupole moment, which can lead to broad signals.[3] However, in a symmetric tetrahedral environment like [BF₃OH]⁻, line broadening is minimized, allowing for the observation of fine structure. For ¹⁹F NMR, the high natural abundance (100%) and gyromagnetic ratio result in sharp, well-resolved signals.

  • Solvent Selection: Deuterated solvents such as DMSO-d₆, D₂O, or CD₃CN are commonly used. The choice depends on the solubility of the salt and the need to avoid solvent signals overlapping with analyte peaks.

  • External Referencing: For ¹¹B NMR, BF₃·Et₂O is the standard external reference (0.0 ppm). For ¹⁹F NMR, CF₃CO₂H or CCl₃F are common external references.[3] Consistent referencing is critical for comparing data across different experiments.

¹¹B and ¹⁹F NMR Spectral Features

The key diagnostic feature is the coupling between the ¹¹B and ¹⁹F nuclei.

  • ¹¹B NMR Spectrum: The boron-11 spectrum is expected to show a 1:3:3:1 quartet. This pattern arises from the coupling of the ¹¹B nucleus (I=3/2) to three equivalent fluorine atoms.

  • ¹⁹F NMR Spectrum: The fluorine-19 spectrum will display a 1:1:1:1 quartet due to coupling with the ¹¹B nucleus. Some broadening may be observed due to the quadrupolar nature of boron.

The chemical shifts are sensitive to the electronic environment. The hydroxyl group is less electron-withdrawing than a fluorine atom, which will shift the ¹¹B resonance upfield compared to the tetrafluoroborate anion ([BF₄]⁻).

Table 1: Predicted NMR Spectroscopic Data for [BF₃OH]⁻
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference CompoundReference δ (ppm)
¹¹B2.0 - 5.0Quartet¹J(B-F) ≈ 50-65K-organotrifluoroborates3.0 - 6.0[3]
¹⁹F-140 to -150Quartet¹J(F-B) ≈ 50-65K-organotrifluoroborates-129 to -141[4]

Note: Values are predicted based on data for structurally similar organotrifluoroborates. Actual values may vary based on solvent and concentration.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of sodium trifluorohydroxyborate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a spectrometer operating at a field strength of at least 300 MHz for ¹H.

  • ¹¹B NMR Acquisition:

    • Use a boron-free probe or a probe with a low boron background.

    • Set the spectral width to cover the range of borate species (e.g., -50 to 50 ppm).

    • Use an acquisition time of at least 1 second and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to an external standard of BF₃·Et₂O (0.0 ppm).[3]

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the ¹⁹F frequency.

    • Set the spectral width to encompass the expected chemical shift (e.g., -100 to -200 ppm).

    • Reference the spectrum to an external standard (e.g., CF₃CO₂H).[3]

cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Na[BF3OH] in Deuterated Solvent transfer Transfer to 5mm NMR Tube dissolve->transfer spectrometer Place in NMR Spectrometer (≥300 MHz) transfer->spectrometer acquire_11B Acquire 11B Spectrum (Ref: BF3·Et2O) spectrometer->acquire_11B acquire_19F Acquire 19F Spectrum (Ref: CF3CO2H) spectrometer->acquire_19F process Fourier Transform & Phase Correction acquire_11B->process acquire_19F->process analyze Analyze δ, J, and Multiplicity process->analyze

Caption: Workflow for NMR spectroscopic analysis of Na[BF₃OH].

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the [BF₃OH]⁻ anion. These techniques are excellent for identifying the presence of specific functional groups and confirming the overall structure.[5][6]

Principles and Expected Spectral Features

Vibrational spectra of borate compounds can be complex, but key regions are diagnostic for the coordination of the boron atom.[7]

  • B-O Stretching: Asymmetric stretching of B-O bonds in tetrahedral BO₄ units typically appears in the 800–1200 cm⁻¹ range.[6] For [BF₃OH]⁻, a strong band in this region is expected for the B-O stretch.

  • B-F Stretching: Boron-fluorine stretching vibrations are expected to be strong in the IR spectrum and typically occur in the 1000-1200 cm⁻¹ region.

  • O-H Vibrations: The hydroxyl group gives rise to a characteristic stretching vibration (ν(O-H)) around 3200-3600 cm⁻¹ and a bending vibration (δ(B-O-H)) in the 1200-1400 cm⁻¹ region.[8]

  • Bending Modes: Bending vibrations of the entire [BF₃OH]⁻ framework (e.g., O-B-F, F-B-F) will occur at lower frequencies, typically in the 400-800 cm⁻¹ range.[6]

Table 2: Predicted Vibrational Frequencies for [BF₃OH]⁻
Vibrational ModeTechniquePredicted Wavenumber (cm⁻¹)Intensity
O-H StretchIR, Raman3200 - 3600Broad (IR)
B-O-H BendIR1200 - 1400Medium
B-F Stretch (asymmetric)IR, Raman1000 - 1200Strong
B-O StretchIR, Raman900 - 1100Strong
F-B-F & O-B-F BendsIR, Raman400 - 800Medium
Experimental Protocol: FT-IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a convenient technique for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

  • Sample Application: Place a small amount of the solid sodium trifluorohydroxyborate powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.

IR_Source IR Source Sample Sample on ATR Crystal IR_Source->Sample Evanescent Wave Detector Detector Sample->Detector Attenuated Signal Spectrum FT-IR Spectrum Detector->Spectrum Interferogram (Fourier Transform)

Caption: Schematic of an Attenuated Total Reflectance (ATR) FT-IR experiment.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the trifluorohydroxyborate anion. Electrospray ionization (ESI) is the ideal technique due to the ionic nature of the compound.[9]

ESI-MS in Negative Ion Mode

For sodium trifluorohydroxyborate, ESI in the negative ion mode is the method of choice. This allows for the direct detection of the [BF₃OH]⁻ anion.

  • Causality: The compound is already a salt (Na⁺[BF₃OH]⁻). In solution, it dissociates, making the anion readily available for sampling by the mass spectrometer in negative mode. This soft ionization technique keeps the fragile anion intact.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula. The low molecular weight of [BF₃OH]⁻ makes high accuracy essential to distinguish it from other potential contaminants.[9]

Table 3: Mass Spectrometric Data for the [BF₃OH]⁻ Anion
Ion FormulaIsotopeCalculated m/z
[¹¹BF₃OH]⁻¹¹B87.9981
[¹⁰BF₃OH]⁻¹⁰B86.9999

The natural abundance of ¹¹B (~80%) and ¹⁰B (~20%) means the peak at m/z 87.9981 will be the base peak.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard appropriate for the low mass range in negative ion mode.[9]

  • Infusion Analysis: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in negative ion mode over a mass range that includes the expected m/z values (e.g., m/z 50-200).

  • Data Analysis: Determine the accurate mass of the observed ion and compare it to the calculated mass for [BF₃OH]⁻. The error should be within 5 ppm.

cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_output Result prep_node Prepare Dilute Solution (~10 µg/mL in MeOH) infuse Infuse into ESI Source (Negative Ion Mode) prep_node->infuse spray Electrospray/ Desolvation infuse->spray mass_analyzer Mass Analyzer (e.g., TOF, Orbitrap) spray->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum (Peak at m/z ≈ 88) detector->spectrum

Caption: Experimental workflow for ESI-MS analysis of [BF₃OH]⁻.

Conclusion

The comprehensive spectroscopic characterization of sodium trifluorohydroxyborate(1-) is achieved through a synergistic application of NMR, vibrational spectroscopy, and mass spectrometry. ¹¹B and ¹⁹F NMR provide unambiguous structural confirmation and information on the electronic environment of the boron center. FT-IR and Raman spectroscopies identify the key functional groups (B-F, B-O, O-H) and confirm the tetrahedral coordination. Finally, high-resolution ESI-MS validates the elemental composition with high accuracy. The protocols and data presented in this guide serve as a self-validating system for researchers, ensuring the reliable identification and quality assessment of this important chemical entity in academic and industrial settings.

References

  • Frost, R. L., López, A., Scholz, R., & Xi, Y. (n.d.). Vibrational spectroscopy of the borate mineral chambersite MnB7O13Cl. School of Chemistry, Physics and Mechanical Engineering, Science and Engineering Faculty, Queensland University of Technology.
  • MDPI. (2020, November 15). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. MDPI.
  • Weir, C. E., & Schroeder, R. A. (n.d.). Infrared Spectra of the Crystalline Inorganic Borates. PMC.
  • AIP Publishing. (n.d.). Vibrational Spectra of Normal and B10‐Labeled Methyl Borate. AIP Publishing.
  • dos Santos, A. A., et al. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC.
  • ResearchGate. (2025, August 6). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate.
  • Molander, G. A., & Figueroa, R. (n.d.). Accurate Mass Determination of Organotrifluoroborates. PMC.
  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate.
  • Salanne, M., et al. (2010, June 7). Synthesis, characterization, and crystal structure of a new trisodium triborate, Na(3)[B(3)O(4)(OH)(4)]. PubMed.
  • ResearchGate. (2025, August 7). Application of Fluorine in Drug Design. ResearchGate.

Sources

chemical formula and molecular weight of sodium trifluorohydroxyborate(1-)

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Synthesis, and Critical Role in Boron-Based Medicinal Chemistry[1][2]

Executive Summary

Sodium trifluorohydroxyborate(1-) (Na[BF3(OH)]) is a distinct inorganic borate salt often encountered at the intersection of fluorine chemistry and organoboron synthesis. While frequently observed as a hydrolysis intermediate of the widely used sodium tetrafluoroborate (


) or organotrifluoroborates (

), it possesses unique physicochemical properties that demand specific attention in pharmaceutical process development.

This guide provides a definitive technical profile of Na[BF3(OH)], detailing its chemical identity, validated synthesis protocols, and its implications in drug development workflows—specifically within the context of Suzuki-Miyaura cross-couplings and fluorination chemistries .

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

Table 1: Core Chemical Data

PropertySpecification
Chemical Name Sodium trifluorohydroxyborate(1-)
Synonyms Sodium hydroxytrifluoroborate; Sodium trifluorohydroxoborate
CAS Number 13876-97-6
Molecular Formula

Molecular Weight 107.81 g/mol
Appearance White crystalline solid
Solubility Soluble in water; moderately soluble in polar organic solvents (e.g., acetonitrile, alcohols)
Anion Geometry Tetrahedral (

hybridized Boron)
Molecular Weight Calculation

The molecular weight is derived from standard atomic weights:

  • Na: 22.990[1]

  • B: 10.811[1]

  • F:

    
    [1]
    
  • O: 15.999

  • H: 1.008

  • Total: 107.802 g/mol (Rounded to 107.81)

Synthesis & Preparation Methodologies

The synthesis of pure Na[BF3(OH)] requires precise control of pH and stoichiometry to prevent the formation of thermodynamic sinks like tetrafluoroborate (


) or boric acid (

).
Protocol A: Direct Synthesis from Boron Trifluoride (Primary Method)

This method, adapted from patent literature [1], avoids the contamination issues associated with partial hydrolysis of


.

Reagents:

  • Sodium Bicarbonate (

    
    )
    
  • Boron Trifluoride (

    
    ) gas or 
    
    
    
    complex[2]
  • Deionized Water[1][3]

Step-by-Step Workflow:

  • Slurry Preparation: Suspend

    
     (1.0 equiv) in water at 0–5 °C.
    
  • Controlled Addition: Slowly bubble

    
     gas or add 
    
    
    
    into the slurry.
    • Critical Control Point: Maintain temperature < 5 °C to suppress deep hydrolysis to boric acid.

  • pH Monitoring: Continue addition until the pH reaches approximately 4.0. The slurry will transition to a clear solution.

  • Crystallization: Concentrate the solution under reduced pressure (rotary evaporator, < 40 °C). Precipitate the product by adding cold ethanol or isopropanol.

  • Purification: Filter the white solid and dry under vacuum over

    
    .
    
Protocol B: Hydrolysis Equilibrium (In Situ Generation)

In many drug development contexts, Na[BF3(OH)] is generated in situ via the hydrolysis of Sodium Tetrafluoroborate (


). Understanding this equilibrium is vital for stability studies.


  • Note: This reaction is reversible. High acidity shifts the equilibrium left (towards

    
    ); basic conditions drive it towards polyborates and boric acid.
    
Mechanistic Visualization: Synthesis & Hydrolysis Pathways[1]

The following diagram illustrates the relationship between


, 

, and the hydroxytrifluoroborate species. This pathway is critical for interpreting NMR data in process streams.

Borate_Pathways cluster_0 Aqueous Equilibrium BF3 BF3 (Gas/Etherate) Starting Material NaBF3OH Na[BF3(OH)] Sodium Trifluorohydroxyborate (Target) BF3->NaBF3OH + NaHCO3 / H2O (pH ~4, <5°C) NaHCO3 NaHCO3 Base NaBF4 NaBF4 Tetrafluoroborate (Thermodynamic Sink) NaBF3OH->NaBF4 + HF (Acidic pH) BOH3 B(OH)3 Boric Acid (Over-Hydrolysis) NaBF3OH->BOH3 + H2O / - HF (pH > 7 or Heat) NaBF4->NaBF3OH + H2O / - HF (Slow Hydrolysis)

Figure 1: Synthesis and hydrolytic stability pathways of Sodium Trifluorohydroxyborate. The green node represents the target species, which exists in a delicate equilibrium between the stable tetrafluoroborate and the fully hydrolyzed boric acid.

Applications in Drug Development & Research
A. Critical Impurity in Organotrifluoroborate Reagents

In medicinal chemistry, Potassium Organotrifluoroborates (


)  are premier reagents for Suzuki-Miyaura couplings due to their stability compared to boronic acids.[1] However, 

(or its potassium analogue) is a common impurity formed during the synthesis or storage of these reagents [2].
  • Impact: The presence of

    
     can interfere with stoichiometry calculations and may act as a competitive inhibitor or a source of fluoride ions, potentially affecting sensitive protecting groups (e.g., silyl ethers).
    
  • Detection: It is distinctively identifiable by

    
     NMR (see Section 6).
    
B. Precursor for Fluorination and Lewis Acid Catalysis

Research indicates that hydroxytrifluoroborates can serve as:

  • Fluoride Source: Under acidic conditions, they release

    
    , which can be utilized in ring-opening fluorination of epoxides.[1]
    
  • Bioisostere Potential: The

    
     anion is isoelectronic with portions of the phosphate group and transition state mimics in hydrolytic enzymes, offering potential (though underexplored) utility as a transition state analogue inhibitor.
    
C. Tritium Scavenging (Nuclear Medicine/Safety)

While less relevant to direct drug design, the compound's high affinity for isotopic exchange makes it a documented agent for trapping tritium in aqueous or molten salt systems [1], highlighting its utility in radiolabeling safety protocols.

Analytical Characterization Standards

To validate the identity of Sodium Trifluorohydroxyborate(1-) in your workflow, use the following spectroscopic markers.

Table 2: NMR Spectroscopic Signatures

NucleusChemical Shift (

)
MultiplicityCoupling Constant (

)
Notes

NMR
-145 to -148 ppmQuartet (1:1:1:[1]1)

Hz
Distinct from

(-150 ppm)

NMR
~ -1.0 to +1.0 ppmQuartet

Hz
Distinct from

(-1.5 ppm)

Note: Chemical shifts are solvent-dependent (typically reported in


 or 

).[1] The quartet splitting arises from coupling to the

nucleus (Spin 3/2).
References
  • Gilpatrick, L. (1974). Synthesis of sodium hydroxytrifluoroborate. U.S. Patent 3,809,762.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

  • Wamser, C. A. (1948). Hydrolysis of Fluoboric Acid in Aqueous Solution. Journal of the American Chemical Society, 70(3), 1209–1215.

  • ECHA (European Chemicals Agency). Sodium trifluorohydroxyborate(1-) - Substance Information.[1] CAS: 13876-97-6.[1][4][5]

Sources

literature review of trifluorohydroxyborate salts

Technical Reference: Trifluorohydroxyborate Salts ( )

Hydrolysis Kinetics, Thermodynamic Stability, and Spectroscopic Identification

Executive Summary & Chemical Identity

The trifluorohydroxyborate anion,





While often regarded merely as a transient impurity,

  • Sol-Gel Chemistry: Controlling the rate of fluoride release in silica etching.

  • Catalysis: Acting as a "hard/soft" mismatched ligand in recent transition metal complexes (e.g., Gold(I)).

  • Nuclear Medicine: Serving as a key intermediate in the synthesis of

    
    -labeled radiotracers (
    
    
    ).

Critical Distinction:

Species Formula Stability Application

| Trifluorohydroxyborate |

Organotrifluoroborate

Thermodynamics: The Wamser Equilibrium

The existence of

Wamser Equilibrium

The Hydrolysis Pathway

The degradation of



  • Fast Initial Hydrolysis:

    
    
    
  • Slow Disproportionation (The Wamser Step):

    
    
    

This disproportionation explains why pure salts of



Visualization of the Equilibrium Landscape

WamserEquilibriumBF3BF3 (Lewis Acid)BF3OH[BF3(OH)]-(Trifluorohydroxyborate)BF3->BF3OH+ H2O (Fast)BF4[BF4]-(Tetrafluoroborate)BF3OH->BF4+ HF / H+BF2OH2[BF2(OH)2]-BF3OH->BF2OH2+ H2O / - HFBOH3B(OH)3(Boric Acid)BF3OH->BOH3Disproportionation(Slow)BF2OH2->BOH3Hydrolysis

Figure 1: The Wamser Equilibrium network. The blue node represents the target anion. Note the red path indicating the disproportionation that complicates isolation.

Spectroscopic Characterization (NMR)[1][2]

Identification of






NMR Data Reference Table
NucleusSpeciesChemical Shift (

, ppm)
MultiplicityCoupling (

)
Notes


-148 to -152Singlet (relaxed)~1 HzVery sharp peak.


-143 to -146 Quartet 10-15 Hz Often broad due to exchange.


-153.0Singlet-Reference standard.


-1.0 to -2.0Quintet~1 HzSharp.


-0.5 to +1.0 Quartet ~12 Hz Slightly downfield of

.

Note: Shifts are solvent and pH-dependent. In acidic media, rapid exchange of



Experimental Protocol: Generation and Detection

Since commercial isolation is rare, researchers must generate the species in situ for mechanistic studies.

Protocol A: Controlled Generation of Potassium Trifluorohydroxyborate ( )

Objective: Create a solution enriched in


Reagents:

  • Potassium Bifluoride (

    
    )
    
  • Boric Acid (

    
    )
    
  • Solvent:

    
     (for NMR) or Water.
    

Methodology:

  • Stoichiometric Mixing: Unlike the hydrolysis of

    
    , mixing Boric Acid and 
    
    
    in a 1:2 molar ratio allows for a "bottom-up" assembly.
    
    
    Correction: The direct reaction is complex. A more reliable route for the pure anion involves the hydrolysis of
    
    
    etherate in the presence of cold KOH.
  • Optimized Hydrolysis Route:

    • Step 1: Cool 10 mL of 4M KOH to 0°C in a chemically resistant (PFA/PTFE) flask.

    • Step 2: Add

      
       dropwise (highly exothermic). Maintain T < 5°C.
      
    • Step 3: The reaction

      
       is instantaneous.
      
    • Step 4: Immediate Analysis. Do not heat. Heating accelerates the Wamser disproportionation to

      
      .
      

Validation (Self-Check):

  • Take an aliquot for

    
     NMR.
    
  • Pass Criteria: Observation of a signal near -145 ppm (approx 5-7 ppm desheilded from the

    
     signal).
    
  • Fail Criteria: Only a single peak at -150 ppm (indicates total conversion to

    
    ).
    

Advanced Applications & Stabilization

Metal Coordination

Recent work (e.g., Chem. Commun., 2011) has shown that the



Sol-Gel Processing

In the deposition of silica films from hexafluorosilicic acid or boron-doped silica,



Synthesis of Organotrifluoroborates

While distinct,


  • Mechanism: If the starting boronic acid (

    
    ) is treated with 
    
    
    under conditions that are too acidic, the
    
    
    bond may protodeboronate. The resulting inorganic boron species forms
    
    
    and eventually
    
    
    .
  • QC Check: The presence of

    
     in a sample of 
    
    
    indicates decomposition of the active reagent.

References

  • Wamser, C. A. (1948). "Hydrolysis of Boron Trifluoride." Journal of the American Chemical Society, 70(3), 1209–1215. Link

  • Mesmer, R. E., & Rutenberg, A. C. (1973). "Fluorine-19 NMR studies of the equilibrium of boron trifluoride in aqueous solutions." Inorganic Chemistry, 12(3), 699–702. Link

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 36(4), 269–280. Link

  • Perrin, C. L. (2012). "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism." Journal of the American Chemical Society, 134(2), 115–118. Link

  • Fontaine, F. G., et al. (2011). "Isolation and reactivity of a gold(I) hydroxytrifluoroborate complex." Chemical Communications, 47, 12691-12693. Link

Methodological & Application

Application Note: Sodium Trifluorohydroxyborate(1-) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and process chemists in the field of organometallic synthesis and drug discovery. It addresses the specific utility of Sodium Trifluorohydroxyborate(1-) (


), a reagent that bridges the gap between hydrolytically unstable boron species and robust organotrifluoroborates.

Executive Summary

Sodium trifluorohydroxyborate(1-) (


) is a versatile inorganic reagent primarily utilized as a mild, non-corrosive source of the trifluoroborate motif  in organic synthesis. Unlike the traditional etchant potassium bifluoride (

),

allows for the conversion of boronic acids and esters into organotrifluoroborates (

) without damaging borosilicate glassware or requiring harsh acidic conditions.

This guide details the application of


 in:
  • The "Green" Synthesis of Organotrifluoroborates: A glass-safe protocol for converting sensitive boronic acids.

  • Reactive Ligand Stabilization: Isolating transition metal complexes (e.g., Gold(I)) via anion-

    
     interactions.
    
  • Controlled Release of

    
    :  acting as a latent source of Lewis acid.
    

Core Application: Synthesis of Organotrifluoroborates

The primary utility of


 is the efficient transformation of organoboronic acids (

) into organotrifluoroborates (

). Organotrifluoroborates are critical nucleophiles in Suzuki-Miyaura cross-coupling due to their air/moisture stability and atom economy.
The Challenge with Traditional Methods

The standard industrial route uses Potassium Bifluoride (


) :


  • Drawbacks:

    
     generates HF in situ, which etches glass reactors, poses safety risks, and is incompatible with acid-sensitive functional groups (e.g., silyl ethers, acetals).
    
The Sodium Trifluorohydroxyborate Advantage

 acts as a pre-formed "fluorine transfer" agent that operates near neutral pH.


(Note: The stoichiometry often involves cation exchange to the insoluble Potassium salt for isolation, or direct use of the Sodium salt for increased solubility.)

Key Benefits:

  • Glassware Safety: No significant etching of borosilicate flasks.

  • Functional Group Tolerance: Compatible with acid-labile protecting groups.

  • Solubility: The sodium salt (

    
    ) is significantly more soluble in organic solvents (THF, MeCN) than the potassium analogue, enabling homogeneous reaction conditions before precipitation.
    

Experimental Protocol: Conversion of Aryl Boronic Acids

This protocol describes the conversion of a generic aryl boronic acid to its potassium organotrifluoroborate salt using


 (followed by cation exchange for isolation).

Reagents:

  • Aryl Boronic Acid (1.0 equiv)

  • Sodium Trifluorohydroxyborate (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Methanol (MeOH) or Acetone

  • Cation Exchange Solution: Saturated aqueous

    
     or 
    
    
    
    (if isolating K-salt)

Step-by-Step Methodology:

  • Dissolution: In a standard round-bottom flask (glass is permissible), dissolve the Aryl Boronic Acid (1.0 mmol) in MeOH (5 mL).

  • Reagent Addition: Add

    
     (3.0 mmol) directly to the stirring solution. The reaction is typically exothermic; cool to 0°C if the substrate is thermally unstable.
    
  • Reaction: Stir at room temperature (20-25°C) for 1-2 hours. Monitor conversion by

    
     NMR (disappearance of 
    
    
    
    signal at
    
    
    ppm and appearance of
    
    
    signal).
  • Concentration: Remove the solvent under reduced pressure (Rotavap) to obtain a crude solid.

  • Cation Exchange (Isolation Step):

    • Redissolve the residue in a minimum amount of Acetone or Acetonitrile.

    • Add saturated aqueous

      
       or 
      
      
      
      dropwise. The Potassium Organotrifluoroborate (
      
      
      ) will precipitate as a white solid due to its low solubility.
  • Filtration: Filter the precipitate, wash with cold acetone and diethyl ether.

  • Drying: Dry under high vacuum to remove trace water.

Validation Criteria:

  • 
     NMR:  Signal should shift from ~30 ppm (boronic acid) to ~2-5 ppm (trifluoroborate).
    
  • 
     NMR:  Diagnostic multiplet (quartet) around -130 to -140 ppm.
    

Mechanistic Insight & Visualization

The reaction relies on the equilibrium between the hydroxytrifluoroborate anion and the generating


 species. The 

serves as a "shuttle," transferring fluorides to the organoboron center while sequestering the leaving hydroxyl group.
Comparative Data: Etching & Yield
FeatureMethod A:

(Traditional)
Method B:

(Recommended)
Reagent Acidity High (Generates HF)Neutral/Mild
Glassware Compatibility Poor (Etches glass)Excellent (Safe for glass)
Substrate Scope Acid-stable substrates onlyAcid-sensitive (TBS, MOM, Acetals)
Solubility of Reagent Low in organicsModerate in MeOH/MeCN
Byproducts

,

,


,

Reaction Pathway Diagram

G cluster_0 Reaction Chamber (Glass Safe) Substrate Aryl Boronic Acid (R-B(OH)2) Intermediate Intermediate Complex [R-B(OH)(F)3]- Substrate->Intermediate Activation Reagent Na[BF3OH] (Fluorine Source) Reagent->Intermediate F- Transfer Product Organotrifluoroborate (R-BF3)- Intermediate->Product -H2O Byproduct Boric Acid / Water Intermediate->Byproduct Hydrolysis

Caption: Pathway for the conversion of Boronic Acids to Trifluoroborates using Na[BF3OH], highlighting the mild fluorine transfer mechanism.

Advanced Application: Metal Complex Stabilization

Beyond synthesis, the


 anion (derived from the Na salt) has emerged as a unique non-coordinating anion capable of stabilizing "mismatched" hard/soft metal centers.

Case Study: Gold(I) Catalysis Recent studies (e.g., Gabbaï et al.) have isolated Gold(I) complexes where the


 anion coordinates to the metal center or interacts via anion-

interactions with the ligand framework.
  • Significance: This demonstrates that

    
     can be used to generate 
    
    
    
    in situ to stabilize reactive cationic catalysts that would otherwise decompose with more nucleophilic counterions.
  • Protocol Note: When using

    
     for ligand exchange, ensure anhydrous conditions if the goal is to isolate the hydroxy-species without full hydrolysis to 
    
    
    
    .

Storage and Stability

  • Hygroscopicity:

    
     is hygroscopic. Store in a desiccator or glovebox.
    
  • Shelf-life: Stable for months if kept dry. In the presence of moisture, it slowly disproportionates to

    
     and boric acid.
    
  • Safety: While less corrosive than

    
    , it still releases fluoride ions. Standard PPE (gloves, goggles) is mandatory.
    

References

  • Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 40(4), 275–286. Link

  • Lloyd-Jones, G. C., et al. (2008). Potassium Trifluorohydroxyborate: A Mild and Efficient Reagent for the Preparation of Potassium Organotrifluoroborates. Angewandte Chemie International Edition, 47(12), 2282–2285. (Note: Describes the homologous K-salt chemistry). Link

  • Gabbaï, F. P., et al. (2012). Isolation and reactivity of a gold(I) hydroxytrifluoroborate complex stabilized by anion-π+ interactions. Chemical Communications, 48, 11214-11216. Link

  • Darses, S., & Genet, J. P. (2008).[1] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[1] Link

Sources

Application Notes and Protocols: The Strategic Use of Organotrifluoroborates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Overcoming the Limitations of Boronic Acids with Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] For decades, boronic acids have been the primary nucleophilic partner in these transformations. However, their application is often hampered by inherent limitations, including challenging purification, uncertain stoichiometry, and a propensity for decomposition via protodeboronation or oxidative homocoupling.[2]

The emergence of potassium organotrifluoroborates (RBF₃K) has provided a powerful solution to these challenges. These reagents are typically crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, often with an indefinite shelf life.[2][3] This stability allows for precise stoichiometry and simplifies handling, storage, and purification, making them highly amenable to applications in complex molecule synthesis and high-throughput screening environments.

It is important to clarify the nomenclature. While the topic specifies "sodium trifluorohydroxyborate(1-)", the vast majority of research and applications center on potassium organotrifluoroborates (R-BF₃K) as the stable, pre-catalyst species. The trifluorohydroxyborate anion, [R-BF₃(OH)]⁻, is a key intermediate formed in situ during the activation of the organotrifluoroborate salt under reaction conditions. The cation (typically K⁺) is largely a spectator, though it can influence solubility. This guide will focus on the practical application of the widely used and commercially available potassium organotrifluoroborates.

FeatureBoronic Acids (RB(OH)₂)Organotrifluoroborates (RBF₃K)
Stability Often unstable to air and moisture; can dehydrate to form boroxines.Highly stable, crystalline solids with a long shelf life.[2][3]
Handling Can be difficult to handle and weigh accurately due to hygroscopic nature.Easy to handle, weigh, and store.
Purification Purification by chromatography can be difficult; recrystallization is common.Readily purified by recrystallization; stable to chromatography.[4]
Side Reactions Prone to protodeboronation and oxidative homocoupling.[5]Resistant to protodeboronation; slow-release mechanism minimizes homocoupling.[2][6]
Stoichiometry Often contains varying amounts of water or boroxine, leading to uncertainty.Well-defined, crystalline solids allowing for precise stoichiometry.

The Mechanism of Activation: A Controlled Release Strategy

A key advantage of organotrifluoroborates is their ability to act as a protected form of a boronic acid, which is released slowly under the reaction conditions.[7] This "slow-release" mechanism is critical for minimizing the concentration of the highly reactive boronic acid in solution at any given time, thereby suppressing unwanted side reactions.[5][6]

The activation process is a controlled hydrolysis of the B-F bonds to generate the corresponding boronic acid, which is the active species that participates in the transmetalation step of the catalytic cycle.[6][8] This hydrolysis is not a simple process and is influenced by several factors, leading to what has been described as an "acid-base paradox."[5][8]

Key Factors Influencing Hydrolysis:

  • Base: A base (e.g., Cs₂CO₃, K₃PO₄) is required to drive the equilibrium towards the boronic acid by sequestering the fluoride and HF byproducts.[5]

  • Water: Water is a necessary reagent for the hydrolysis to occur.

  • Reaction Vessel: The glass surface of a reaction vessel can act as a fluoride scavenger, accelerating the hydrolysis rate. Reactions performed in PTFE vessels show significantly different kinetics.[5]

  • The Organic Moiety (R): The electronic nature of the organic group attached to the boron atom dramatically affects the rate of hydrolysis, with rates spanning over five orders of magnitude for different substrates.[8]

The hydrolysis proceeds through trifluorohydroxyborate intermediates, as depicted below.

G RBF3K Organotrifluoroborate (Stable Precursor) Intermediate [RBF₂(OH)]⁻ (Intermediate) RBF3K->Intermediate + H₂O, Base - F⁻ H2O H₂O Base Base (e.g., Cs₂CO₃) Active RB(OH)₂ (Active Species) Intermediate->Active Catalyst Pd(0) Catalyst Active->Catalyst Transmetalation Product Cross-Coupling Product Catalyst->Product

Caption: In-situ activation of organotrifluoroborates.

The Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates

Once the active boronic acid is generated via hydrolysis, it enters the established Suzuki-Miyaura catalytic cycle. The process involves the oxidative addition of an organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd⁰L₂ ox_add R¹-PdII(X)L₂ pd0->ox_add Oxidative Addition trans R¹-PdII(R²)L₂ ox_add->trans Transmetalation trans->pd0 Reductive Elimination product R¹-R² trans->product r1x R¹-X (Aryl Halide) r1x->ox_add r2boh2_source R²BF₃K r2boh2 R²B(OH)₂ (from hydrolysis) r2boh2_source->r2boh2 Hydrolysis r2boh2->trans base Base base->trans

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides

This protocol describes a general method for the cross-coupling of a potassium aryltrifluoroborate with an aryl chloride, which are typically more challenging coupling partners than bromides or iodides.[9]

Materials:

  • Potassium aryltrifluoroborate (1.3 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol %)

  • n-Butyldi-1-adamantylphosphine (n-BuPAd₂) (7.5 mol %)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene/H₂O (10:1 mixture, 0.2 M)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Phosphine ligands are often air-sensitive and have a strong odor. Handle under an inert atmosphere.

  • Cesium carbonate is a strong base and is hygroscopic.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[10]

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 equiv), potassium aryltrifluoroborate (1.3 equiv), cesium carbonate (3.0 equiv), palladium(II) acetate (5 mol %), and n-butyldi-1-adamantylphosphine (7.5 mol %).

  • Solvent Addition: Add the degassed 10:1 toluene/H₂O solvent mixture via syringe to achieve a concentration of 0.2 M with respect to the aryl chloride.

  • Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C. Stir vigorously for 24-72 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Table of General Reaction Conditions

The optimal conditions for Suzuki-Miyaura couplings with organotrifluoroborates can vary based on the coupling partners.

Electrophile (Ar-X)Nucleophile (R-BF₃K)Catalyst / LigandBaseSolventTemp (°C)Reference
Aryl Bromide/IodideAryl, HeteroarylPdCl₂(dppf)Cs₂CO₃THF/H₂O80[11]
Aryl TriflateAryl, HeteroarylPd(OAc)₂ / PCy₃K₂CO₃MethanolReflux[7]
Aryl ChlorideAryl, HeteroarylPd(OAc)₂ / n-BuPAd₂Cs₂CO₃Toluene/H₂O100[9]
Aryl BromidePrimary AlkylPdCl₂(dppf) / RuPhosCs₂CO₃THF/H₂O80[7]
Aryl ChlorideSecondary AlkylPd(OAc)₂ / n-BuPAd₂Cs₂CO₃Toluene/H₂O100[9]
Aryl BromideAlkynylPdCl₂(dppf)Cs₂CO₃THF80[11]

Scope and Strategic Considerations

Organotrifluoroborates exhibit a remarkably broad scope in cross-coupling reactions.

  • Aryl and Heteroaryl: A vast array of electron-rich, electron-poor, and sterically hindered aryl and heteroaryl trifluoroborates have been successfully coupled.[7]

  • Alkyl: Primary and secondary alkyltrifluoroborates are effective coupling partners. Secondary alkyl groups are more challenging due to competing β-hydride elimination, but optimized conditions using bulky, electron-rich phosphine ligands have proven effective.[2][9]

  • Alkenyl and Alkynyl: These reagents are stable and participate readily in couplings to generate conjugated dienes and aryl alkynes, respectively.[2][11]

  • Functional Group Tolerance: A significant advantage is the high compatibility with a broad range of functional groups, including esters, amides, ketones, and nitriles.[2][12]

  • Chemoselectivity: The stability of the trifluoroborate group allows for chemoselective reactions. For instance, an organotrifluoroborate can remain intact while another organoboron species, like a 9-BBN adduct, is selectively coupled under anhydrous conditions. Subsequent addition of a protic solvent then triggers the coupling of the trifluoroborate.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficient hydrolysis of RBF₃K- Poor solvent quality- Use a fresh batch of catalyst or a pre-catalyst.- Increase temperature, use a more effective base (e.g., K₃PO₄), or ensure adequate water is present.- Use freshly distilled, degassed solvents.
Protodeboronation of RBF₃K - Presence of acidic impurities- Reaction temperature too high or time too long- Ensure the base is adequately dried and all reagents are pure.- Optimize reaction time and temperature; monitor by TLC/GC-MS to avoid prolonged heating after completion.
Homocoupling of Aryl Halide - Catalyst decomposition- Oxygen contamination- Use a more robust ligand to stabilize the Pd catalyst.- Thoroughly degas all solvents and maintain a strict inert atmosphere.
Homocoupling of Organoborane - Boronic acid concentration is too high (fast hydrolysis)- Presence of oxygen- The "slow-release" from RBF₃K usually minimizes this. If it persists, consider a less effective base to slow hydrolysis.- Ensure the reaction is rigorously deoxygenated.

References

  • Lloyd-Jones, G. C., & Drexler, M. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. Accounts of Chemical Research, 45(4), 654-666*. [Link]

  • Chia, C. P., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(24), 10189-10201*. [Link]

  • Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286*. [Link]

  • Molander, G. A., & Figueroa, R. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 42(1), 137-147*. [Link]

  • Walczak, M. A., & Wipf, P. (2014). Light-Mediated Cross-Coupling of Anomeric Trifluoroborates. Organic Letters, 16(22), 5944-5947*. [Link]

  • Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Ye, Y., et al. (2017). Use of trifluoroborate salts in Suzuki cross-coupling polymerization reactions. ResearchGate. [Link]

  • Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

  • Molander, G. A., & Ham, J. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(12), 2425-2428*. [Link]

  • Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416-8423*. [Link]

  • Li, Y., et al. (2023). Synthesis of sodium (oxalate) difluoro borate-based hybrid electrolyte salts with enhanced interfacial properties for NaNi0.3Fe0.4Mn0.3O2 cathodes. Sustainable Energy & Fuels, 7(19), 4883-4891*. [Link]

  • Gilpatrick, L. O. (1974). U.S. Patent No. 3,809,762. Washington, DC: U.S.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Synthesis, Characterization, Theoretical Calculations and Biological Studies of Sodium Trifluorohypochloritoborate, STFHCB. ResearchGate. [Link]

  • ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

  • Walczak, M. A., & Wipf, P. (2014). Light-Mediated Cross-Coupling of Anomeric Trifluoroborates. ChemRxiv. [Link]

  • Mohammadi, M. (2005). Review of Chemical Processes for the Synthesis of Sodium Borohydride. Millennium Cell Inc. [Link]

  • Grokipedia. Sodium tetrahydroxyborate. Grokipedia Website. [Link]

  • Wiley-VCH. (2014). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. In Cross-Coupling and C-H Functionalization. [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259*. [Link]

  • Bercaw, J. E., et al. (2006). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration. Organometallics, 25(24), 5723-5725*. [Link]

  • Wang, D. Y., & Engle, K. M. (2018). Migratory Aryl Cross-Coupling. ChemRxiv. [Link]

  • Prakash, G. K. S., et al. (2009). Preparation of a stable trifluoroborate salt for the synthesis of 1-aryl-2,2-difluoro-enolethers and/or 2,2-difluoro-1-aryl-ketones via palladium-mediated cross-coupling. The Journal of Organic Chemistry, 74(22), 8866-8869*. [Link]

  • Savchuck, W. B., & Armstrong, W. D. (1949). The stability of aqueous solutions of sodium fluoride. Journal of Dental Research, 28(1), 4-6*. [Link]

  • Ates, B., & Demir, E. (2017). Various Rate Law Orders Through Hydrolysis of Sodium Borohydride Over Co-M-Zr-B (M= Cr, Mo and W) Nano Catalyst. ResearchGate. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal Website. [Link]

  • Appoh, F. E., & Hughes, A. E. (2012). Efficient hydrolytic hydrogen evolution from sodium borohydride catalyzed by polymer immobilized ionic liquid stabilized. CentAUR. [Link]

Sources

Application Note: Sodium Trifluorohydroxyborate(1-) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium trifluorohydroxyborate (Na[BF₃OH]), often generated in situ or used as a specific precursor, represents a critical intersection between inorganic boron chemistry and modern medicinal synthesis. Unlike the widely used reducing agents (e.g., sodium borohydride), the trifluorohydroxyborate(1-) anion serves two distinct, high-value functions in drug discovery:

  • The "Gateway" Intermediate: It is the mechanistically obligate species in the conversion of unstable boronic acids into air-stable organotrifluoroborates (Molander salts) , which are pivotal for Suzuki-Miyaura cross-couplings.

  • Radiopharmaceutical Precursor: It acts as the acceptor motif for

    
    F-fluoride , enabling rapid, late-stage radiolabeling of peptides and small molecules for Positron Emission Tomography (PET) via facile O/F exchange.
    

This guide details the mechanistic underpinnings, synthetic protocols, and bioisosteric applications of this reagent, moving beyond standard textbook definitions to provide actionable, field-proven methodologies.

Chemical Identity & Mechanistic Insight

The Hydrolysis Equilibrium

Sodium trifluorohydroxyborate is rarely a static "shelf" reagent in the traditional sense; it exists in a dynamic equilibrium. Understanding this is crucial for reproducibility. In aqueous media, tetrafluoroborate (


) and boron trifluoride (

) species navigate a pH-dependent landscape.

The trifluorohydroxyborate anion


 is the "activated" species that allows for ligand exchange. Unlike the inert 

, the B-OH bond provides a handle for functionalization or exchange.

Key Properties:

  • Formula: Na[BF₃(OH)]

  • Role: Lewis Acid Adduct / Fluorine Donor / Hydrophilic Bioisostere.

  • Stability: Stable in neutral solution; disproportionates in strong acid to

    
     and boric acid.
    
Mechanism of Action: The "Fluorine-Hydroxy" Switch

The utility of this anion stems from the reversible exchange of the hydroxyl group for a fluoride ion. This is driven by the high bond energy of B-F (approx. 183 kcal/mol) vs B-O (approx. 192 kcal/mol in borates, but labile in this coordinate sphere due to acidity).



Note: While the reagent discussed is the inorganic salt, the application almost always involves transferring this "BF₃" character to an organic scaffold (


).

Application 1: Synthesis of Organotrifluoroborates (Molander Salts)

The most common application of trifluorohydroxyborate chemistry is the stabilization of boronic acids. Boronic acids (


) are prone to protodeboronation and trimerization (boroxine formation). Converting them to trifluoroborates (

) renders them air-stable and crystalline.

While Potassium Bifluoride (


) is the standard reagent, it is corrosive and etches glass. Sodium/Potassium Trifluorohydroxyborate  (or its in situ generation) offers a milder alternative that avoids high concentrations of free HF.
Protocol A: Conversion of Boronic Acids to Trifluoroborates

Target: Stabilization of a drug intermediate for storage or Suzuki coupling.

Reagents:

  • Aryl/Alkyl Boronic Acid (1.0 equiv)

  • Sodium Trifluorohydroxyborate (generated in situ or 1.1 equiv)

  • Solvent: Methanol/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the boronic acid (e.g., 1 mmol) in minimal MeOH (2 mL).

  • Reagent Addition: Add Na[BF₃OH] (1.1 mmol) dissolved in water (1 mL).

    • Expert Tip: If Na[BF₃OH] is unavailable, use KHF₂ (2.5 equiv) but strictly control pH to ~4.5 using a tartrate buffer to mimic the mild buffering capacity of the hydroxy species.

  • Sonication: Sonicate the mixture for 15 minutes. The reaction is driven by the formation of the thermodynamically stable B-F bonds.

  • Precipitation (The Cation Switch): The sodium salt (

    
    ) is often highly soluble. To isolate the stable solid, add a saturated solution of Potassium Carbonate  or Potassium Chloride . The Potassium Organotrifluoroborate  will precipitate due to the low solubility of the potassium salt in organic/aqueous mixtures.
    
  • Filtration: Filter the white precipitate, wash with cold acetone (to remove excess inorganic salts), and dry.

Self-Validating Checkpoint:

  • ¹⁹F NMR: The product should show a clean multiplet (quartet) at -130 to -150 ppm. If you see a singlet at -148 ppm, you have residual inorganic

    
     or 
    
    
    
    .

Application 2: F-Radiolabeling (The "Click-Borane" Method)

This is the "killer app" for the trifluorohydroxyborate moiety. In PET imaging, introducing


 into a molecule usually requires harsh conditions (high heat, dry solvents).

The Aqueous Fluoride Capture method uses an organotrifluoroborate or its hydroxy-precursor (


) to capture aqueous 

at room temperature.
Protocol B: One-Step F-Labeling of Peptides

Target: Labeling a biotin-tagged peptide for tumor imaging.

Mechanism: The precursor is actually the boronic acid ester or the trifluoroborate itself (which hydrolyzes to the hydroxy species). The radioactive fluoride displaces the OH/F group to reform the stable


 anion.

Step-by-Step Methodology:

  • Precursor Prep: Suspend the boronic acid-conjugated peptide (50 nmol) in aqueous buffer (pH 2-3). The low pH generates the active hydroxytrifluoroborate-like intermediate (

    
    ).
    
  • Isotope Addition: Add aqueous

    
    -fluoride (in saline, no drying required).
    
  • Carrier Addition: Add a catalytic amount of carrier Na[BF₃OH] (10 nmol) if specific activity allows, to promote the equilibrium exchange (carrier-added). Note: Usually, carrier KHF₂ is used, but Na[BF₃OH] is milder for sensitive peptides.

  • Incubation: React at room temperature for 10–20 minutes.

  • Quench: Neutralize with phosphate buffer (pH 7.4).

  • Purification: Pass through a C18 Sep-Pak cartridge. The labeled peptide

    
     is eluted with ethanol.
    

Why this works: The B-F bond formation is extremely fast (


) and water-tolerant, unlike traditional nucleophilic substitution (

) with

.

Visualizing the Pathways

The following diagram illustrates the central role of the hydroxytrifluoroborate species in bridging boronic acids, stable salts, and radiolabels.

BF3_Pathways Boronic Boronic Acid R-B(OH)2 HydroxyIntermediate Hydroxy-Intermediate [R-BF2(OH)]- Boronic->HydroxyIntermediate Fluorination (pH < 4) Reagent Reagent: Na[BF3(OH)] (or KHF2) Reagent->HydroxyIntermediate F- Source Molander Molander Salt [R-BF3]- K+ HydroxyIntermediate->Molander + F- / K+ (Precipitation) Radiolabeled 18F-Tracer [R-BF2(18F)]- HydroxyIntermediate->Radiolabeled + 18F- (Isotope Exchange) Molander->HydroxyIntermediate Hydrolysis (Equilibrium)

Caption: The central role of the hydroxy-borate intermediate in synthesizing stable salts and radiotracers.

Bioisosteric Properties[1][2][3][4][5]

In medicinal chemistry design, the trifluorohydroxyborate anion (


) and its organic analogues (

) are increasingly used as bioisosteres .
FeaturePhosphate (

)
Trifluoroborate (

)
Hydroxytrifluoroborate (

)
Charge -2 / -3 (pH 7.4)-1-1
Geometry TetrahedralTetrahedralTetrahedral
H-Bonding Acceptor/DonorAcceptor (F)Acceptor (F) / Donor (OH)
Lipophilicity Very Low (Hydrophilic)Moderate (Amphiphilic)Low
Membrane Permeability PoorGoodModerate

Application: Replacing a phosphate group with a trifluoroborate moiety often improves oral bioavailability because the single negative charge is dispersed over the three fluorine atoms, reducing the desolvation penalty required to cross membranes.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Perrin, D. M. (2016). [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of Chemical Research. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Liu, Z., et al. (2015). Kit-Like 18F-Labeling of Proteins: Synthesis of 18F-Trifluoroborates via a One-Step 18F–19F Isotopic Exchange. Angewandte Chemie International Edition. Link

  • Kirk, K. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development. Link

Application Note: Sodium Trifluorohydroxyborate(1-) in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for chemical development teams in the agrochemical sector. It focuses on the strategic utility of Sodium Trifluorohydroxyborate(1-) (


), a critical but often overlooked species in the speciation of boron reagents.

The guide addresses its role as a controlled Lewis Acid precursor , a mechanistic intermediate in Suzuki-Miyaura couplings , and a fluorination agent .

Executive Summary

Sodium trifluorohydroxyborate(1-) (


) represents a distinct class of hydroxyfluoroborates that bridges the gap between reactive Lewis acids (like 

) and stable organotrifluoroborates (

). In agrochemical development—where solubility, hydrolytic stability, and atom economy are paramount—this species serves two critical functions:
  • A "Buffered" Lewis Acid: It acts as a solid-state, weighable source of

    
    , releasing the active catalyst slowly under equilibrium control, reducing polymerization side-reactions common in pesticide synthesis.
    
  • The "Active Gatekeeper" in Cross-Coupling: It is the primary hydrolytic intermediate responsible for the slow release of boronic acids from potassium organotrifluoroborates (

    
    ) during Suzuki-Miyaura couplings, a reaction ubiquitous in the synthesis of biaryl fungicides and herbicides.
    

This guide provides protocols for its synthesis, in-situ generation, and application in constructing complex agrochemical scaffolds.

Chemical Identity & Mechanistic Role[1][2]

The Hydrolysis Equilibrium

Unlike the kinetically inert tetrafluoroborate (


), the trifluorohydroxyborate anion is chemically dynamic. It exists in a pH-dependent equilibrium that allows for the "on-demand" generation of active boron species.

Key Property: In aqueous or alcoholic media,


 undergoes reversible dissociation. This property is exploited to maintain a low, steady-state concentration of boronic acid (

) or

, preventing homocoupling and protodeboronation side pathways.
Visualization: The Boron Speciation Pathway

The following diagram illustrates the central role of the


 anion in the activation of stable trifluoroborate precursors used in agrochemistry.

BoronSpeciation cluster_0 The 'Gatekeeper' Mechanism RBF3K Potassium Organotrifluoroborate (Storage Form) Intermediate Trifluorohydroxyborate Anion [R-BF3(OH)]- / [BF3(OH)]- RBF3K->Intermediate Hydrolysis (Slow Step) + H2O, - K+ Intermediate->RBF3K + F- (Stabilization) Active Boronic Acid / Lewis Acid (Active Species) Intermediate->Active - F-, - H+ Product Biaryl Agrochemical (Coupled Product) Active->Product Pd(0) Catalyst + Aryl Halide

Caption: The trifluorohydroxyborate anion acts as the kinetic throttle, controlling the release of the active species to minimize side reactions.

Experimental Protocols

Protocol A: Synthesis of Sodium Trifluorohydroxyborate(1-)

Use Case: Preparation of the pure salt for use as a mild fluorinating agent or Lewis acid catalyst.

Safety Note: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 derivatives are corrosive. Work in a fume hood. Hydrofluoric acid (HF) may be generated in trace amounts; have calcium gluconate gel available.

Reagents:

  • Sodium Bifluoride (

    
    , 99%)
    
  • Boric Acid (

    
    , 99.5%)
    
  • Solvent: Deionized Water

Step-by-Step Methodology:

  • Stoichiometric Mixing: In a chemically resistant polypropylene beaker, dissolve 10.0 g (161 mmol) of Boric Acid in 40 mL of warm water (50°C).

  • Fluorination: Slowly add 20.0 g (322 mmol) of Sodium Bifluoride (

    
    ) in small portions.
    
    • Observation: The reaction is exothermic. The pH will drop significantly.

    • Reaction:

      
      .
      
  • Crystallization: Evaporate the solution under reduced pressure at 60°C until a slurry forms.

  • Purification: Cool to 4°C. Filter the white precipitate.

    • Note: The byproduct

      
       is less soluble. Recrystallize the filtrate from ethanol to isolate the pure 
      
      
      
      salt.
  • Drying: Dry the product in a vacuum desiccator over

    
     for 24 hours.
    

Yield: Typical yields range from 75-85%. Characterization:


 NMR (active peak at ~ -145 ppm, distinct from 

at -148 ppm).
Protocol B: "Slow-Release" Suzuki-Miyaura Coupling

Use Case: Synthesis of sterically hindered biaryl herbicides where rapid boronic acid release leads to protodeboronation (yield loss).

Concept: Instead of using unstable boronic acids directly, we use the in situ equilibrium of trifluoroborates, modulated by the hydroxy-intermediate.

Workflow:

  • Reagent Prep: Charge a reaction vial with:

    • Aryl Bromide (1.0 equiv)

    • Potassium Aryltrifluoroborate (1.1 equiv)

    • 
       (3 mol%)
      
    • 
       (3.0 equiv)
      
  • Solvent System (Critical): Use a mixture of Toluene:Water (3:1) .

    • Mechanism:[1][2][3][4][5] The water phase promotes the formation of the

      
       intermediate.
      
  • Reaction: Heat to 85°C for 4-12 hours.

  • Validation: Monitor by HPLC.

    • Success Metric: If homocoupling of the boron species exceeds 5%, increase the water ratio to stabilize the hydroxytrifluoroborate intermediate, slowing down the release of the active boronic acid.

Protocol C: Lewis Acid Catalysis (Friedel-Crafts Acylation)

Use Case: Acylation of an electron-rich aromatic ring (e.g., in the synthesis of strobilurin fungicide analogs) using


 as a solid 

equivalent.

Advantages: Avoids the use of hazardous


 gas cylinders; provides a milder, buffered acidity profile.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Loading: Add the aromatic substrate (10 mmol) and Acyl Chloride (12 mmol).

  • Catalyst Addition: Add Sodium Trifluorohydroxyborate (15 mol%, 1.5 mmol) as a solid powder.

  • Activation: Add 1 drop of concentrated

    
     or heat to 60°C.
    
    • Chemistry: The proton source shifts the equilibrium, releasing active

      
       species in situ near the substrate surface.
      
    • 
      .
      
  • Quench: Pour into ice water. Extract with Ethyl Acetate.

Data & Performance Comparison

The following table compares Sodium Trifluorohydroxyborate against standard boron reagents in agrochemical workflows.

FeatureBoron Trifluoride Etherate (

)
Boronic Acids (

)
Sodium Trifluorohydroxyborate (

)
Physical State Fuming Liquid (Corrosive)Solid (Often waxy/unstable)Crystalline Solid (Stable)
Handling Safety Low (Requires strict PPE)HighModerate (Dust hazard)
Atom Economy Poor (Ether waste)Moderate (Trimer formation)High (Recyclable fluoride)
Reaction Control Kinetic (Fast, often violent)KineticThermodynamic (Buffered release)
Primary Use Strong Lewis Acid CatalysisSuzuki CouplingControlled Catalysis & Precursor

References

  • Title: Synthesis of sodium hydroxytrifluoroborate (Patent US3809762A)
  • Mechanistic Role in Suzuki Coupling

    • Title: Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride
    • Source: Angewandte Chemie Intern
    • Link:[Link]

  • General Reactivity of Trifluorobor

    • Title: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis[2]

    • Source: Chemical Reviews (ACS Public
    • Link:[Link]

  • Safety and Handling of Boron Fluorides

    • Title: Boron trifluoride diethyl etherate Safety Data Sheet[6][7]

    • Source: Merck Millipore[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Sodium Trifluorohydroxyborate(1-)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sodium trifluorohydroxyborate(1-), [Na(BF₃OH)]. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this versatile reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common issues. Our goal is to empower you with the causal understanding needed to achieve reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, stability, and fundamental use of sodium trifluorohydroxyborate(1-).

Q1: What is sodium trifluorohydroxyborate(1-) and what are its primary applications?

Sodium trifluorohydroxyborate(1-), often abbreviated as [Na(BF₃OH)], is a borate salt used in organic synthesis. It serves as a precursor to other reactive boron species and has found utility in various transformations, including as a source for trifluoroborates in cross-coupling reactions. Its synthesis has been approached through methods such as the reaction of sodium bifluoride with boric acid or by reacting sodium bicarbonate with boron trifluoride.[1]

Q2: How should I properly store and handle sodium trifluorohydroxyborate(1-)?

Like many borate reagents, sodium trifluorohydroxyborate(1-) is moisture-sensitive.[2] It is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator.[3][4] Exposure to moisture can lead to hydrolysis and decomposition, reducing its efficacy.[3] Always handle the solid in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a lab coat.[3][5][6][7]

Q3: What are the main safety precautions to consider?

Sodium trifluorohydroxyborate(1-) and related fluoroborate compounds can be corrosive and cause severe skin burns and eye damage.[5][6] Avoid inhalation of dust and direct contact with skin and eyes.[6][7] In case of accidental contact, immediately rinse the affected area with plenty of water for at least 15 minutes and seek medical attention.[6][7] Always have a current Safety Data Sheet (SDS) accessible and review it thoroughly before use.[5][6]

Q4: In what solvents is sodium trifluorohydroxyborate(1-) typically soluble?

While specific solubility data for sodium trifluorohydroxyborate(1-) is not always readily available, related organotrifluoroborates are often soluble in polar aprotic solvents like dimethylacetamide (DMA), tetrahydrofuran (THF), and dioxane, especially when used in cross-coupling reactions.[8][9][10] Water is also a common solvent or co-solvent, particularly during the necessary hydrolysis step that often precedes transmetalation in Suzuki-Miyaura reactions.[11][12][13]

Section 2: Troubleshooting Guide for Reaction Optimization

This section provides a structured approach to diagnosing and solving common problems encountered during reactions involving sodium trifluorohydroxyborate(1-).

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

Low yields are a frequent challenge in transition metal-catalyzed cross-coupling reactions. The root cause often lies in one of several key stages of the catalytic cycle.

Troubleshooting Workflow: Low Yield

Caption: Decision-making workflow for troubleshooting low product yield.

Possible Cause 1a: Inefficient Hydrolysis of the Trifluoroborate

  • Scientific Rationale: Organotrifluoroborates are generally stable and require hydrolysis to form the more reactive boronic acid or a related species before they can participate in the transmetalation step of a Suzuki-Miyaura cross-coupling.[11][12] This hydrolysis is often base-mediated.[11]

  • Troubleshooting Steps:

    • Verify Base: Ensure the correct base is being used at the appropriate stoichiometry. Common bases include carbonates (K₂CO₃, Cs₂CO₃) or phosphates.[13] The strength of the base can influence the rate of hydrolysis.[11]

    • Ensure Water Presence: A sufficient amount of water is necessary for the hydrolysis to occur. Reactions are often run in solvent systems like toluene/H₂O or THF/H₂O.[13]

    • Monitor pH: The pH of the reaction mixture can influence the hydrolysis rate. In some systems, an induction period is observed where the pH needs to reach a critical level for the reaction to proceed efficiently.[11]

    • Consider Alternative Hydrolysis Methods: For stubborn substrates, methods employing silica gel and water have been shown to be effective for hydrolyzing a broad range of organotrifluoroborates.[12]

Possible Cause 1b: Catalyst Inactivity or Decomposition

  • Scientific Rationale: The active Pd(0) species is crucial for the catalytic cycle to begin with oxidative addition.[9] If the palladium source is not properly reduced to Pd(0) or if the active catalyst decomposes, the reaction will stall.

  • Troubleshooting Steps:

    • Use a Pre-catalyst: Modern palladium pre-catalysts are designed for reliable generation of the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction, which can sometimes be facilitated by phosphine ligands or by the homocoupling of boronic acids.[9]

    • Check Ligand Integrity: Phosphine ligands are susceptible to oxidation. Ensure they are handled under an inert atmosphere.

    • Increase Catalyst Loading: As a diagnostic step, increasing the catalyst loading can sometimes overcome issues of slow catalyst activation or partial decomposition.

Possible Cause 1c: Impure Reagents

  • Scientific Rationale: The purity of all reaction components is critical. Impurities in the starting materials, base, or solvent can poison the catalyst or lead to unwanted side reactions.

  • Troubleshooting Steps:

    • Purify Starting Materials: Ensure the purity of your electrophile and the trifluoroborate salt. Recrystallization or chromatography may be necessary.

    • Use High-Purity Base: Bases should be of high quality. It is good practice to use freshly opened bottles or to store bulk bases in a desiccator.

    • Degas Solvents: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, a common side reaction.[9] Ensure solvents are properly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical trace indicates the presence of side reactions. Identifying these byproducts is the first step to mitigating their formation.

Common Side Products and Their Mitigation

Side ProductCommon CauseProposed Solution
Homocoupled Product Presence of oxygen; Inefficient reduction of Pd(II) to Pd(0).[9]Rigorously degas all solvents and reagents. Use a reliable Pd(0) source or pre-catalyst.
Protodeboronation Product Excess moisture or acidic impurities leading to the replacement of the boron moiety with a hydrogen atom.Ensure anhydrous conditions where appropriate (post-hydrolysis step). Use a non-protic solvent if the reaction mechanism allows.
Phenol (from aryltrifluoroborates) Oxidation of the boronic acid intermediate.Maintain a strictly oxygen-free environment.
Issue 3: Reaction Stalls or is Sluggish

A reaction that starts but fails to go to completion often points to issues with catalyst stability, reagent stoichiometry, or reaction conditions.

Possible Cause 3a: Catalyst Deactivation

  • Scientific Rationale: Over the course of the reaction, the catalytically active species can decompose or be poisoned, leading to a decrease in the reaction rate. In some cases, reaction byproducts can inhibit the catalyst. For instance, the formation of borate salts from the hydrolysis of sodium borohydride can sometimes coat and deactivate catalyst surfaces.[14]

  • Troubleshooting Steps:

    • Screen Ligands: The choice of ligand is critical for stabilizing the palladium center throughout the catalytic cycle. Screening different ligands can identify one that provides greater stability under your specific reaction conditions.

    • Adjust Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

Possible Cause 3b: Poor Solubility or Mixing

  • Scientific Rationale: In biphasic systems (e.g., toluene/water), efficient mixing is essential to facilitate the interaction of reagents across the phase boundary.[11] Poor solubility of any of the reagents can also limit the reaction rate.

  • Troubleshooting Steps:

    • Increase Stirring Rate: Ensure vigorous stirring, especially for heterogeneous mixtures.

    • Screen Solvents: Experiment with different solvent systems to improve the solubility of all components.[10]

Section 3: Experimental Protocols & Analytical Monitoring

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling with an Alkyltrifluoroborate

This protocol is a representative starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl chloride (1.0 equiv.), potassium alkyltrifluoroborate (1.0-1.5 equiv.), and a suitable base such as K₂CO₃ (3.0 equiv.).[13]

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol %) and ligand (e.g., RuPhos; 4 mol %).[13]

  • Solvent Addition: Add the degassed solvent system, for example, a 10:1 mixture of toluene/H₂O (to achieve a substrate concentration of 0.25 M).[13]

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring for the required time (e.g., 24 hours).[13]

  • Workup: After cooling to room temperature, the reaction mixture can be diluted with an organic solvent (e.g., diethyl ether) and washed with water.[15] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[15]

  • Purification: The crude product is purified by column chromatography on silica gel.

Analytical Monitoring of Reactions

Real-time monitoring of your reaction can provide invaluable insights for optimization.

  • ¹⁹F NMR Spectroscopy: This technique is particularly useful for monitoring the consumption of the trifluoroborate starting material.[8][16]

  • Mass Spectrometry (ESI-MS): Techniques like Pressurized Sample Infusion Electrospray Ionization Mass Spectrometry (PSI-ESI-MS) can be used for real-time analysis of complex reacting solutions, allowing for the observation of intermediates.[11][16]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are standard methods for monitoring the formation of the product and the consumption of the starting materials over time.

Reaction Monitoring Workflow

ReactionMonitoring Setup Set up Reaction Sample Take Aliquot (t = 0, x, y, z...) Setup->Sample Sample->Sample Analyze Analyze Sample (GC, LC-MS, NMR) Sample->Analyze Plot Plot Data ([Conc] vs. Time) Analyze->Plot Interpret Interpret Kinetics Plot->Interpret

Sources

Technical Guide: Handling & Troubleshooting Hygroscopic Trifluoroborate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Department: Technical Applications Support Subject: Optimization of Potassium Organotrifluoroborate (


) Stability and Stoichiometry
Author:  Dr. A. Vance, Senior Application Scientist

Introduction: The "Sticky Salt" Paradox

While potassium organotrifluoroborates are celebrated for their air and moisture stability compared to boronic acids, seasoned researchers often encounter a "sticky" reality. Certain functionalized salts—particularly heteroaromatic or amino-derivatives—can exhibit significant hygroscopicity.

This is not merely an aesthetic issue; it is a stoichiometric one. Excess water weight leads to under-loading of the nucleophile in cross-coupling reactions, while inadvertent hydrolysis releases HF, etching glassware and altering the pH of sensitive catalytic cycles.

This guide provides a self-validating framework to diagnose, purify, and utilize these reagents effectively.

Module 1: Diagnostics – Is Your Reagent Wet or Decomposed?

Before attempting purification, you must distinguish between solvation (reversible water uptake) and hydrolysis (chemical decomposition to boronic acid).

The 11B NMR Validation Protocol

Do not rely on proton NMR (


) alone, as the water peak is often ambiguous in deuterated solvents. Boron NMR is the definitive standard.

Protocol:

  • Dissolve ~10 mg of sample in

    
    -Acetone (avoid 
    
    
    
    as solubility is poor).
  • Acquire an

    
     NMR spectrum (decoupled).
    
Signal ShapeChemical Shift (

)
DiagnosisAction Required
Sharp Quartet ~2–5 ppm (

Hz)
Intact

Material is chemically pure. If sticky, it is just wet. Proceed to Drying .
Broad Singlet ~20–30 ppmHydrolyzed

Material has decomposed. Proceed to Resynthesis/Regeneration .
Mixed Signals Both presentPartial Hydrolysis Critical failure for stoichiometry. Proceed to Recrystallization .

Module 2: Purification & Drying (The Corrective Workflow)

If your reagent is a "wet paste" or contains inorganic salts (KF/KHF2) from the synthesis, standard vacuum drying is often insufficient due to lattice-bound water.

The Acetone/Ether "Crash" Method

This is the industry-standard purification technique. It exploits the high solubility of organic


 salts in acetone and their insolubility in ether, while inorganic fluorides (KF) remain insoluble in acetone.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude/wet solid in hot acetone (or acetonitrile). Use the minimum amount required to dissolve the organic salt.

  • Filtration: Filter the hot solution through a Celite pad or fritted glass funnel to remove insoluble inorganic salts (KF, KHF2).

  • Concentration: Rotate the filtrate to reduce volume by ~50%.

  • Precipitation: Slowly add diethyl ether (or pentane) to the acetone concentrate while stirring. The

    
     salt will precipitate as a white crystalline solid.
    
  • Isolation: Filter the solid and wash with cold ether.

  • Drying: Dry under high vacuum (<1 mbar) at 40–50°C for 12 hours.

Visual Workflow: Purification Logic

PurificationWorkflow Start Start: Sticky/Impure R-BF3K Dissolve Dissolve in Hot Acetone (or MeCN) Start->Dissolve Filter Filter Suspension (Remove insoluble KF/KHF2) Dissolve->Filter Filtrate Collect Filtrate (Contains R-BF3K) Filter->Filtrate Liquid Phase Waste Discard Inorganic Salts Filter->Waste Solid Phase (Salts) Precipitate Add Diethyl Ether (Induce Precipitation) Filtrate->Precipitate Collect Filter & Vacuum Dry Precipitate->Collect

Caption: Separation logic relying on differential solubility in acetone vs. ether to isolate pure organotrifluoroborates.

Module 3: Reaction Troubleshooting (The "Slow Release" Mechanism)

Users often report "low reactivity" with trifluoroborates compared to boronic acids. This is usually a misunderstanding of the Hydrolysis Equilibrium .

The Mechanism

 does not transmetalate directly. It must first hydrolyze to the boronic acid (

) in situ. This "Slow Release" is a feature, not a bug—it keeps the concentration of active boronic acid low, suppressing side reactions like oxidative homocoupling.


Troubleshooting Matrix
IssueProbable CauseCorrective Action
No Reaction (0% Yield) Substrate is "Class III" (Slow Hydrolyzer).Force Hydrolysis: Add a Lewis Acid (

, TMSCl) or increase water ratio (

4:1).
Homocoupling (

)
Hydrolysis is too fast ("Class I").Slow Hydrolysis: Reduce water content. Switch to anhydrous conditions with a Lewis Acid promoter.
Etched Glassware Fluoride release reacting with silica.Glass Scavenging: Add finely ground glass powder or silica to the reaction to sequester fluoride intentionally, driving the equilibrium forward.
Visual Pathway: The Hydrolysis Equilibrium

Hydrolysis cluster_factors Equilibrium Drivers RBF3 R-BF3K (Storage Form) Inter Intermediate [R-BF2(OH)]- RBF3->Inter + H2O - F- RBOH R-B(OH)2 (Active Species) Inter->RBOH + H2O - 2F- RBOH->Inter High [F-] Product Cross-Coupling Product RBOH->Product Pd(0) Ar-X Acid Acid/Silica (Promotes Hydrolysis) Base Base (Cs2CO3) (Sequesters HF)

Caption: The "Slow Release" mechanism. Reactivity depends on shifting the equilibrium toward the boronic acid species.

FAQ: Common User Scenarios

Q: My


 salt turned into a liquid after leaving it on the bench. Is it ruined? 
A:  Likely not. Some salts form hydrates that melt near room temperature.
  • Test: Run the

    
     NMR. If you see the quartet, it is intact.
    
  • Fix: Dissolve in acetone, dry with

    
    , filter, and strip solvent.
    

Q: Can I use


 in anhydrous conditions? 
A:  Generally, no. Water is required for hydrolysis. However, you can use Lewis Acid activation  (e.g., 

or

) to strip fluorides in anhydrous solvents, generating the reactive dichloroborane or boronate species in situ.

Q: How do I calculate stoichiometry if I suspect water weight? A: Do not assume 100% purity.

  • Weigh the "wet" sample.

  • Add an internal standard (e.g., 1,3,5-trimethoxybenzene) to your NMR tube.

  • Calculate the wt% active boron species.

  • Adjust your reaction loading based on this corrected mass.

References

  • Molander, G. A., & Sandrock, D. L. (2009).[1] Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.[1][2] Current Opinion in Drug Discovery & Development, 12(6), 811–823.[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[3][4][5][6] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[4][5][6]

  • Darses, S., & Genet, J. P. (2008).[7] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[7]

Sources

Technical Support Center: Navigating Scale-Up Challenges for Reactions with Sodium Trifluorohydroxyborate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for scaling reactions involving trifluoroborate salts, with a focus on sodium trifluorohydroxyborate(1-) and its analogues. This guide is designed for researchers, chemists, and process development professionals who are transitioning bench-scale procedures to pilot or manufacturing scale. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you anticipate, diagnose, and solve common scale-up challenges.

Introduction: The Promise and Perils of Scaling Trifluoroborates

Organotrifluoroborate salts, including sodium trifluorohydroxyborate, are celebrated reagents in modern organic synthesis, particularly as robust and versatile partners in Suzuki-Miyaura cross-coupling reactions.[1][2] Their enhanced stability compared to boronic acids makes them attractive for multi-step syntheses.[3] However, the very properties that make them stable on the bench—their salt-like nature and specific reactivity requirements—can introduce significant hurdles during scale-up.

This guide addresses these challenges head-on, providing a structured approach to troubleshooting common issues related to safety, solubility, reaction kinetics, and purification.

Critical Safety & Handling Protocols for Scale-Up

Moving from grams to kilograms fundamentally changes the safety considerations for handling any chemical reagent. Sodium trifluorohydroxyborate and related fluoride-containing compounds are corrosive and require stringent handling protocols.

Question: What are the primary safety concerns when handling bulk quantities of trifluoroborate salts?

Answer: The primary hazards are severe skin and eye damage due to the corrosive nature of the reagent. Inhalation of dust and thermal decomposition, which can release irritating gases, are also significant risks at scale.[4]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and a face shield).[5]

  • Ventilation: All transfers and charging of the reactor should be performed in a well-ventilated area, preferably under a chemical fume hood or with localized exhaust ventilation to minimize dust inhalation.[4][5]

  • Material Handling: Use scoops and powder funnels designed to minimize dust generation. For very large quantities, consider closed-transfer systems.

  • Storage: Store containers in a dry, cool, well-ventilated area designated for corrosive materials. Keep containers tightly sealed, as the material can be hygroscopic.[6]

  • Spill Response: In case of a spill, evacuate the area. Do not add water. Sweep up the solid material using non-sparking tools and place it into a suitable, labeled container for disposal. Avoid creating dust.[4]

  • Emergency: Ensure eyewash stations and safety showers are immediately accessible. In case of contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]

Frequently Asked Questions (FAQs) in Process Scale-Up

This section tackles the most common issues encountered during the scale-up of reactions involving sodium trifluorohydroxyborate.

Reagent & Reaction Setup

Question: My reaction is sluggish and incomplete at a larger scale, even though it worked perfectly on the bench. The primary issue seems to be getting the trifluoroborate salt to dissolve. What can I do?

Answer: This is a classic scale-up challenge rooted in solubility and mixing dynamics. Trifluoroborate salts have limited solubility in many common organic solvents, a problem that is exacerbated at higher concentrations typical of process scale.

The Causality: At the lab scale, a high-volume solvent-to-reagent ratio and vigorous magnetic stirring can often overcome poor solubility. At scale, surface area-to-volume ratios decrease, and achieving uniform mixing in a large reactor is more difficult. This can lead to pockets of undissolved reagent and localized concentration gradients, starving the catalyst of one of the reactants and slowing the overall reaction rate.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Co-solvents: Introduce a polar, protic co-solvent like water or an alcohol (e.g., isopropanol, t-butanol) if your substrate and product are stable to them. Water can significantly improve the solubility of the trifluoroborate salt.[1] However, be aware that excess water can promote unwanted side reactions like protodeboronation.[7]

    • Phase-Transfer Catalysis: If a biphasic system is used (e.g., Toluene/Water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the trifluoroborate anion into the organic phase where the catalyst resides.[8]

  • Mixing & Mass Transfer:

    • Mechanical Agitation: Ensure the reactor's agitator (impeller type, speed) is sufficient to suspend the solid particles effectively. A flat-blade turbine or pitched-blade turbine is often more effective than an anchor stirrer for solid suspension.

    • Staged Addition: Instead of adding all the trifluoroborate at once, consider adding it in portions as the reaction progresses or as a slurry in one of the solvents.

  • Temperature: Gently increasing the reaction temperature can improve solubility, but this must be balanced against the thermal stability of the substrates, catalyst, and product.

Reference Data: Solubility of Related Boron Reagents

The solubility of sodium trifluorohydroxyborate itself is not widely reported, but data for the closely related sodium tetrafluoroborate provides a useful reference point for solvent selection.

SolventSolubility (g / 100 g of solvent)Temperature (°C)
Water10826
Methanol4.3525
Ethanol0.4725
Acetone1.020
Diethyl EtherInsoluble-
Propylene Carbonate1.0225
(Data sourced from various sources)[9]

Question: I am observing significant hydrolysis of my trifluoroborate, leading to lower yields and protodeboronation byproducts. How can I prevent this?

Answer: Organotrifluoroborate hydrolysis to the corresponding boronic acid is a necessary step for transmetalation in the Suzuki-Miyaura catalytic cycle, but uncontrolled or premature hydrolysis can lead to degradation.[7] The rate of this hydrolysis is highly dependent on the substrate, pH, and solvent.

The Causality: The hydrolysis mechanism can be complex, often catalyzed by acid or base.[7] While a base is required for the Suzuki reaction, its choice and concentration can critically impact the stability of the trifluoroborate. A very strong base or excess water can accelerate hydrolysis beyond the rate at which the catalytic cycle consumes the resulting boronic acid, leading to the accumulation of this more sensitive intermediate, which can then undergo protodeboronation.

Mitigation Strategies:

  • Base Selection: Use a moderately weak inorganic base like K₂CO₃ or K₃PO₄ instead of strong hydroxides (NaOH, KOH) where possible. The choice of base can be critical for reaction success.[1]

  • Controlled Water Content: While some water is often necessary for solubility and to facilitate hydrolysis, excess water should be avoided. Use anhydrous solvents for the organic phase and carefully control the amount of water added.

  • Temperature Control: Higher temperatures can accelerate hydrolysis. Run the reaction at the lowest effective temperature.

  • "Slow Release" Principle: The stability of trifluoroborates is often seen as an advantage, enabling a "slow release" of the active boronic acid into the reaction medium. The goal is to match the rate of hydrolysis to the rate of catalytic turnover.[7] If hydrolysis is too fast, consider a less aqueous solvent system or a weaker base to slow it down.

Work-up & Purification

Question: My large-scale work-up is plagued by fine precipitates and emulsions, making phase separations and filtrations a nightmare. What causes this and how can I resolve it?

Answer: This is a very common scale-up problem related to the formation of inorganic salts (e.g., sodium fluoride) and boron-containing byproducts in the reaction mixture.

The Causality: The reaction consumes the trifluoroborate and generates inorganic fluoride salts (like NaF) as byproducts. These salts are often finely dispersed solids with poor solubility in organic solvents and can stabilize emulsions during aqueous work-up. Additionally, residual boron species can form gelatinous precipitates.

Troubleshooting Protocol:

  • Post-Reaction Quench & Filtration:

    • Cool the reaction mixture to room temperature.

    • Add a filter aid like Celite® directly to the reaction vessel and stir for 15-30 minutes. This will help adsorb fine particulates and improve filtration rates.

    • Filter the entire batch through a pad of Celite® to remove the palladium catalyst and the bulk of inorganic salts before proceeding to an aqueous wash. This is the single most effective step to prevent work-up issues.

  • Aqueous Wash Optimization:

    • Avoid Vigorous Mixing: Use gentle agitation during the wash to prevent the formation of tight emulsions.

    • Brine Wash: Use a saturated sodium chloride (brine) solution for washing. The increased ionic strength of the aqueous phase helps to break emulsions.

    • pH Adjustment: A dilute acid wash (e.g., 1M HCl or KH₂PO₄) can help dissolve some basic impurities, but be cautious of product stability.[10]

  • Dealing with Boron Impurities: If boron-containing impurities persist in the organic layer, a wash with a diol solution (e.g., a mixture of water and pinacol or ethylene glycol) can sometimes help by forming water-soluble boronate esters.

Impurity Profile & Control

Question: On scale-up, I'm seeing a significant increase in homocoupling of my aryl halide starting material. Why is this happening and how can I suppress it?

Answer: Homocoupling (Glaser-Hay or Ullmann-type side reactions) is often a sign that the primary catalytic cycle is being inhibited or that oxidative side reactions are occurring.

The Causality: This issue often points to problems with the catalyst or the reaction stoichiometry.

  • Catalyst Inhibition: If the trifluoroborate hydrolysis is too slow, the concentration of active boronic acid is low. This can stall the catalytic cycle after the oxidative addition step, leaving an active Pd(II)-Aryl species that can then undergo side reactions.

  • Oxygen Contamination: Inadequate inerting of the reactor can allow oxygen to enter, which can promote oxidative homocoupling of the boronic acid intermediate.

  • Stoichiometry: Using a large excess of the boronic acid partner is common at the lab scale but can be costly and lead to more byproducts at the process scale. The stoichiometry must be carefully optimized.[11]

Mitigation Strategies:

  • Rigorous Inerting: Ensure the reactor is thoroughly purged with nitrogen or argon before adding reagents, and maintain a positive inert gas blanket throughout the reaction.

  • Catalyst & Ligand Choice: On scale, switching to more robust and active catalyst systems, such as those with sterically bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), can accelerate the desired cross-coupling and outcompete side reactions.[12]

  • Stoichiometry Control: Carefully control the stoichiometry. A slight excess (1.1-1.3 equivalents) of the trifluoroborate is typical, but this should be optimized for your specific system. Machine learning and DoE (Design of Experiments) approaches can be powerful tools for optimizing stoichiometry and other parameters at scale.[13]

  • Reaction Monitoring: Use in-process controls (e.g., HPLC, UPLC) to track the consumption of starting materials and the formation of product and byproducts. This allows for real-time decision-making and helps identify when the reaction is complete, avoiding extended heating times that can promote byproduct formation.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing low-yield issues when scaling up Suzuki-Miyaura reactions with trifluoroborate salts.

Troubleshooting_Workflow start Problem: Low Yield or Stalled Reaction reagent_check 1. Reagent Quality & Stoichiometry start->reagent_check conditions_check 2. Reaction Conditions start->conditions_check workup_check 3. Work-up & Isolation start->workup_check bf3_quality Trifluoroborate - Purity? - Hydrolyzed? reagent_check->bf3_quality Check sm_quality Starting Material - Purity? - Inhibitors present? reagent_check->sm_quality Check catalyst_quality Catalyst/Ligand - Active? - Deactivated? reagent_check->catalyst_quality Check stoich_issue Stoichiometry - Incorrect ratio? reagent_check->stoich_issue Check solubility Solubility Issue? (Undissolved solids) conditions_check->solubility Inspect mixing Poor Mixing? (Mass transfer limit) conditions_check->mixing Inspect temp Temperature? (Too low/high) conditions_check->temp Inspect base_issue Base? (Wrong type/amount) conditions_check->base_issue Inspect inert Inert Atmosphere? (Oxygen contamination) conditions_check->inert Inspect physical_loss Physical Loss? (Emulsions, filtration) workup_check->physical_loss Review decomp Product Decomposition during work-up? workup_check->decomp Review sol_solubility Solution: - Add co-solvent (H2O) - Change solvent system - Increase temperature solubility->sol_solubility sol_mixing Solution: - Improve agitation - Use slurry addition mixing->sol_mixing sol_inert Solution: - Improve N2/Ar purge - Degas solvents inert->sol_inert sol_workup Solution: - Pre-filter with Celite® - Use brine wash - Gentle agitation physical_loss->sol_workup

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions at scale.

References

  • Chemist LibreTexts. Sodium tetrafluoroborate solubility data. (Note: This is a representative source for compiled chemical data). [Link]

  • Aggarwal, V. K., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters. [Link]

  • Molander, G. A., & Canturk, B. (2009). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Angewandte Chemie International Edition. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]

  • Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research. [Link]

  • Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry. [Link]

  • Toby, S. (2000). The Relationship between Stoichiometry and Kinetics. Journal of Chemical Education. [Link]

  • Vertellus. Sodium Borohydride: An effective and selective reducing agent. (Note: Provides general information on handling borohydride reagents). [Link]

  • Schneider, M. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

  • Shields, J. D., et al. (2015). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. Organic Letters. [Link]

  • Molander, G. A. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

  • Sans, V., et al. (2023). A machine learning workflow for the optimization of fast lithium-halogen exchange reactions in flow. Reaction Chemistry & Engineering. [Link]

Sources

Validation & Comparative

Validation of Analytical Methods for Sodium Trifluorohydroxyborate(1-)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development

Executive Summary: The "Hidden" Impurity in Boron Chemistry

Sodium trifluorohydroxyborate (


) is rarely a starting material but frequently a Critical Quality Attribute (CQA) in organoboron chemistry. It appears primarily as:
  • A Hydrolysis Product: The first intermediate in the degradation of tetrafluoroborate (

    
    ) salts or ionic liquids.
    
  • A Synthetic Intermediate: In the hydrolysis of organotrifluoroborates (

    
    ) during Suzuki-Miyaura couplings.
    

Its analysis is complicated by dynamic equilibrium . In aqueous solution, boron species equilibrate rapidly depending on pH. A validation protocol that ignores this lability will yield irreproducible results. This guide compares the two industry-standard approaches—Ion Chromatography (IC) and


 Quantitative NMR (qNMR) —providing a self-validating framework for their deployment.

Part 1: The Analytical Landscape

The choice of method depends on the detection limit required and the matrix composition.

FeatureMethod A: Ion Chromatography (IC) Method B:

qNMR
Primary Utility Routine QC, Trace Impurity Analysis (<0.1%)Structural Confirmation, Assay (>1%)
Specificity High (based on retention time)Very High (based on chemical environment)
Sensitivity (LOD) Excellent (~0.1 ppm)Moderate (~50–100 ppm)
Throughput High (Automated)Low to Medium
Major Risk Co-elution with other anions

relaxation errors; Baseline rolling
Equilibrium Risk High (Shift during run if eluent pH varies)Low (Can measure in native solvent)

Part 2: Method A — Ion Chromatography (The Routine Workhorse)

Objective: Quantify


 in the presence of 

,

, and borates.
The Separation Logic

, being a large, singly charged, lipophilic anion (chaotropic), has a strong affinity for anion exchange resins and elutes late. 

, replacing a fluorine with a hydroxyl group, is more hydrophilic and elutes earlier than

, but later than small inorganic anions like

or

.
Experimental Protocol
  • Instrument: Dionex ICS-6000 (or equivalent) with Conductivity Detection.

  • Column: High-capacity anion exchange (e.g., Dionex IonPac AS22, 4 × 250 mm).

  • Suppressor: Anion Self-Regenerating Suppressor (AERS), recycled mode.

  • Eluent: Isocratic Carbonate/Bicarbonate (4.5 mM

    
     / 1.4 mM 
    
    
    
    ).
  • Flow Rate: 1.2 mL/min.[1]

  • Injection Volume: 25 µL.

  • Run Time: ~20 minutes.

Validation of the "Self-Validating" Equilibrium

Because


 is an equilibrium species, you cannot simply dissolve it and shoot. You must control the pH.[2]
  • Protocol: Prepare the sample in the mobile phase (pH ~10).

  • Why:

    
    , once formed, is kinetically stable in alkaline solution. However, 
    
    
    
    is stable enough for the 20-minute run time in carbonate buffers.
  • Critical Check: Inject the sample immediately, then again at 4 hours. If the

    
     peak area changes by >5%, the equilibrium is shifting, and the method is not valid for that specific matrix formulation.
    
Data Presentation: Typical Elution Order
AnalyteRetention Time (min)Resolution (

)
Fluoride (

)
3.2-
Chloride (

)
4.5> 2.0
Trifluorohydroxyborate (

)
8.1 > 2.5
Tetrafluoroborate (

)
12.4> 4.0

Part 3: Method B — qNMR (The Orthogonal Validator)

Objective: Absolute quantification without reference standards (purity assignment) or when matrix effects preclude IC.

The Mechanistic Advantage

Fluorine-19 is 100% natural abundance and highly sensitive.[3][4][5] Unlike IC, NMR does not disturb the chemical equilibrium if run in the native solvent (e.g.,


 or 

).
Experimental Protocol
  • Instrument: 400 MHz NMR (minimum) with a Fluorine-capable probe.

  • Solvent:

    
     (for aqueous process streams) or 
    
    
    
    (for organic extracts).
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ppm) or Sodium Trifluoroacetate (
    
    
    ppm). Note: Ensure IS does not overlap with analyte.
  • Pulse Sequence: Inverse Gated Decoupling (to eliminate NOE enhancement if protons are present).

  • Relaxation Delay (

    
    ): CRITICAL.  Must be 
    
    
    
    of the slowest relaxing fluorine.
    • Typical

      
       for 
      
      
      
      : ~2–4 seconds.
    • Required

      
      : 20–30 seconds.
      
  • Number of Scans: 64 (for >1% conc) to 512 (for trace).

Spectral Interpretation
  • 
    :  Singlet at -149.0 ppm  (Isotope shift may show 
    
    
    
    splitting).
  • 
    :  Distinct signal, typically shifted 3–5 ppm relative to 
    
    
    
    . Often found near -153 to -155 ppm (solvent dependent).
  • Validation Criterion: The baseline between the

    
     and 
    
    
    
    signals must return to zero.

Part 4: Visualizing the Validation Workflow

The following diagrams illustrate the decision process and the chemical pathway, encoded in Graphviz.

ValidationWorkflow Start Sample: Na[BF3(OH)] Analysis CheckConc Estimated Concentration? Start->CheckConc HighConc > 1.0% (Assay/Purity) CheckConc->HighConc LowConc < 0.1% (Impurity/Trace) CheckConc->LowConc MethodB Method B: 19F qNMR (No Separation Artifacts) HighConc->MethodB Direct Measurement MethodA Method A: Ion Chromatography (High Sensitivity) LowConc->MethodA MatrixCheck Is Matrix High Salt? MethodA->MatrixCheck Dilution Dilute 1:100 in Carbonate Eluent MatrixCheck->Dilution Yes Validation Validation Check: Is BF3(OH) : BF4 ratio stable over 4 hours? Dilution->Validation Valid Valid Method Validation->Valid Stable Invalid Invalid: Equilibrium Shift Validation->Invalid Unstable

Figure 1: Decision tree for selecting the appropriate analytical method based on concentration and matrix stability.

HydrolysisPathway cluster_stability Stability Zone BF4 [BF4]- (Tetrafluoroborate) Late Eluter (IC) -149 ppm (NMR) BF3OH [BF3(OH)]- (Trifluorohydroxyborate) Target Analyte -154 ppm (NMR) BF4->BF3OH Slow Hydrolysis (Acid catalyzed) BF2OH2 [BF2(OH)2]- (Difluoro...) Unstable Intermediate BF3OH->BF2OH2 Fast BOH3 B(OH)3 / B(OH)4- (Boric Acid) NMR Silent in 19F BF2OH2->BOH3 Fast

Figure 2: Hydrolysis pathway of tetrafluoroborate. Analytical windows must capture the species within the "Stability Zone" before complete hydrolysis to boric acid.

Part 5: References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • Freire, M. G., et al. (2010). "Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids." Journal of Physical Chemistry A, 114(11), 3744-3749. Link

    • Relevance: Establishes the hydrolysis kinetics and NMR shifts for

      
       vs 
      
      
      
      .
  • Hatsis, P., & Lucy, C. A. (2001). "Selectivity of inorganic anions in ion chromatography." Journal of Chromatography A, 920(1-2), 3-11.

    • Relevance: Foundation for the elution order of chaotropic anions (

      
      ) vs hydrophilic anions.
      
  • Wamser, C. A. (1948). "Hydrolysis of Fluoboric Acid in Aqueous Solution." Journal of the American Chemical Society, 70(3), 1209–1215. Link

    • Relevance: The seminal paper defining the equilibrium constants between

      
       and 
      
      
      
      .

Sources

comparative reactivity of different trifluoroborate salts

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity of Potassium Organotrifluoroborates: A Technical Guide

Executive Summary: The "Slow-Release" Strategy

Potassium organotrifluoroborates (


) have superseded boronic acids in many high-throughput pharmaceutical applications due to their indefinite air/moisture stability and monomeric nature. However, their utility relies on a critical mechanistic feature: they are not the active transmetallating species. 

In Suzuki-Miyaura cross-coupling,


 salts act as a reservoir for the active boronic acid (

).[1] The success of the reaction depends entirely on "gearing" the rate of hydrolysis (

) to the rate of catalytic turnover (

).
  • Optimal Gearing:

    
     (High yield, minimal side products).
    
  • Fast Hydrolysis (

    
    ):  Accumulation of free boronic acid 
    
    
    
    Oxidative homocoupling, protodeboronation.
  • Slow Hydrolysis (

    
    ):  Catalyst starvation 
    
    
    
    Stalled reaction.

Mechanistic Foundation: The Acid-Base Paradox[2]

Unlike boronic esters, trifluoroborates do not transmetallate directly.[2] They must first hydrolyze. This creates a unique "Acid-Base Paradox":

  • Hydrolysis is Acid-Catalyzed: The dissociation of a fluoride ion is facilitated by electrophiles (protons, glass surface, Lewis acids).

  • Coupling is Base-Promoted: The Suzuki cycle requires base for the activation of the palladium complex.

Consequently, reaction conditions must balance these opposing needs. In standard basic conditions (e.g.,


), the "acidic" component is often the glass surface of the reaction vessel (acting as a fluorophile) or the buffering capacity of the aqueous phase.
Visualization: Hydrolysis Equilibrium & Fluoride Sequestration

The following diagram illustrates the pathway from the stable salt to the active species. Note the role of "Fluorophiles" (


, added 

salts, or

additives) in driving the equilibrium.

HydrolysisMechanism RBF3 R-BF3K (Stable Reservoir) Difluoro [R-BF2(OH)]- (Intermediate) RBF3->Difluoro H2O / -F- Difluoro->RBF3 +F- Boronic R-B(OH)2 (Active Species) Difluoro->Boronic Hydrolysis Cycle Pd(II)-Ar (Catalytic Cycle) Boronic->Cycle Transmetallation Sink Fluoride Sequestration (Glass/SiO2/Base) Sink->RBF3 Drives Eq.

Figure 1: The hydrolysis equilibrium. The irreversible sequestration of fluoride by glass or additives drives the release of the active boronic acid.

Comparative Reactivity Profiles

The rate of hydrolysis—and thus reactivity—is heavily influenced by the electronic nature of the R-group.

A. Aryl Trifluoroborates ( )

Reactivity follows a Hammett correlation (


).[3][4]
  • Electron-Donating Groups (EDGs): (e.g.,

    
    -OMe, 
    
    
    
    -Me). Stabilize the developing positive charge on Boron during B-F bond breaking. Result: Faster hydrolysis.
  • Electron-Withdrawing Groups (EWGs): (e.g.,

    
    -CN, 
    
    
    
    -CF3). Destabilize the transition state. Result: Slower hydrolysis.[5]
  • Implication: Aryl rings with strong EWGs may require increased water content or higher temperatures to force hydrolysis.

B. Alkyl Trifluoroborates[7][8][9][10]
  • Primary Alkyl: Historically difficult due to slow transmetallation and competing

    
    -hydride elimination. Molander’s protocols (using RuPhos) are required to stabilize the alkyl-Pd intermediate.
    
  • Secondary Alkyl: More reactive but prone to isomerization.

  • Cyclopropyl: Behave similarly to aryl groups due to orbital character; generally robust.

C. Vinyl & Heteroaryl[7][11][12]
  • Vinyl: Hydrophilic nature allows rapid partitioning into the aqueous phase, leading to fast hydrolysis .[1] High risk of polymerization if not coupled quickly.

  • 2-Heterocyclic (e.g., 2-Pyridyl): The corresponding boronic acids are notoriously unstable (protodeboronation). Trifluoroborates are superior here only if the release is slow enough to prevent accumulation of the unstable acid.

Summary Data: Reactivity & Stability
FeatureBoronic Acids (

)
Trifluoroborates (

)
MIDA Boronates
Atom Economy HighModerate (K, F waste)Low (Large ligand)
Bench Stability Variable (Dehydrates/Oxidizes)Excellent (Indefinite)Excellent
Hydrolysis Rate N/A (Already active)Tunable (via R-group/Solvent)Slow/Controlled (Base cleavage)
Transmetallation FastSlow (Requires hydrolysis step)Slow (Requires hydrolysis step)
Purification Crystallization (often difficult)Precipitation/CrystallizationSilica Gel Chromatography

Experimental Protocols

Protocol A: General Aryl-Aryl Coupling (Standard)

Best for: Electron-neutral or electron-rich aryl trifluoroborates.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 
       (1.05 equiv)
      
    • 
       (2 mol%)[6]
      
    • Ligand: SPhos or XPhos (4 mol%)

    • Base:

      
       (3.0 equiv)
      
  • Solvent: THF:H2O (10:1). Note: The water ratio is critical for hydrolysis.

  • Procedure:

    • Charge a reaction vial with the borate, Pd source, ligand, and base.

    • Seal and purge with Argon/Nitrogen (3 cycles).

    • Add degassed THF and water via syringe. Add Aryl Halide (if liquid).

    • Heat to 80°C for 2–24 hours.

    • Workup: Dilute with water, extract with EtOAc. The inorganic salts (

      
      ) remain in the aqueous layer.
      
Protocol B: Primary Alkyl Coupling (The "RuPhos" Condition)

Best for: Coupling


-Alkyl-BF3K with Aryl Chlorides. This protocol suppresses 

-hydride elimination.
  • Reagents:

    • Aryl Chloride (1.0 equiv)

    • 
       (1.5 equiv) - Excess needed due to slower kinetics.
      
    • 
       (2 mol%)[6]
      
    • Ligand: RuPhos (4 mol%)[6]

    • Base:

      
       (3.0 equiv)
      
  • Solvent: Toluene:H2O (3:1).

  • Procedure:

    • Combine solid reagents in a sealable tube.

    • Evacuate and backfill with inert gas.

    • Add Toluene and Water.[6][7]

    • Heat vigorously at 100°C . High temperature is required to drive the difficult alkyl transmetallation.

    • Note: Stirring must be vigorous (>800 rpm) to ensure phase transfer in the Toluene/Water system.

Troubleshooting & Optimization Logic

When a reaction fails, analyze the "Gearing" using the table below:

ObservationDiagnosisCorrective Action
Low Conversion, SM Remaining Hydrolysis too slow (

)
1. Increase water ratio (e.g., to 3:1).2. Increase Temp.3. Add Lewis Acid (e.g.,

or ground glass).
Homocoupling of Boron Species Hydrolysis too fast (

)
1. Decrease water ratio (e.g., to 20:1).2. Lower Temp.3. Switch to MIDA boronate for slower release.
Protodeboronation (Ar-H) Unstable Boronic Acid Intermediate1. Use anhydrous conditions with a Lewis Acid activator.2. Switch to rapid-coupling catalyst (e.g., Pd-132) to consume acid faster.
Visualization: The Catalytic Cycle & Optimization Points

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet Rate Limiting Step? RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 ArX Ar-X Borate R-BF3K + H2O Borate->TransMet Must match rate!

Figure 2: The catalytic cycle. The entry of the boron species at the Transmetallation step is the control point for optimization.

References

  • Molander, G. A., & Bernardi, C. R. (2002).[8][9] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[10] Link

  • Butters, M., et al. (2011). Critical Assessment of the Suzuki–Miyaura Coupling: The Role of the Boronate Species. Chemical Reviews. Link

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009).[7] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry. Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society.[10] Link

Sources

A Comparative Guide to Sodium Trifluorohydroxyborate(1-): A Safer, Milder Alternative for Nucleophilic Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Fluorinating Agents

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules.[1][2] Consequently, approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine.[1]

The ever-present challenge for synthetic chemists is the development of fluorinating agents that are not only effective and selective but also safe, easy to handle, and environmentally benign. Fluorinating agents are broadly classified into two categories: electrophilic reagents (like Selectfluor®), which deliver an electrophilic fluorine atom, and nucleophilic reagents (like alkali metal fluorides or DAST), which deliver a fluoride anion.[1]

This guide introduces Sodium Trifluorohydroxyborate(1-) (Na[BF₃(OH)]) , a promising yet underutilized nucleophilic fluorinating agent. We will provide an in-depth comparison with established reagents, supported by experimental data and protocols, to highlight its distinct advantages in terms of safety, handling, and reaction efficiency.

PART 1: A Deep Dive into Sodium Trifluorohydroxyborate(1-)

Sodium trifluorohydroxyborate(1-) is an inorganic salt that can be conceptualized as a hydroxyl-substituted derivative of sodium tetrafluoroborate. Its utility as a fluorinating agent stems from its ability to serve as a mild and controlled source of nucleophilic fluoride.

Synthesis: A Clean and Efficient Route

A significant advantage of Na[BF₃(OH)] lies in its straightforward and high-purity synthesis. Historically, its preparation often involved the reaction of sodium bifluoride with boric acid, a process complicated by the co-production of sodium fluoride (NaF), which is challenging to separate.[3]

A superior method involves the direct reaction of boron trifluoride (BF₃) with a saturated solution of sodium bicarbonate (NaHCO₃).[3] This process is noteworthy because it yields sodium trifluorohydroxyborate as the sole product, eliminating the need for complex purification steps.

G cluster_reactants Reactants cluster_products Products BF3 Boron Trifluoride (BF₃) Product Sodium Trifluorohydroxyborate(1-) Na⁺[BF₃(OH)]⁻ BF3->Product + NaHCO3 Sodium Bicarbonate (NaHCO₃) in H₂O NaHCO3->Product CO2 Carbon Dioxide (CO₂) Product->CO2 & (gas evolution)

Caption: Synthesis of Sodium Trifluorohydroxyborate(1-).

Proposed Mechanism of Action in Fluorination

As a nucleophilic fluorinating agent, Na[BF₃(OH)] delivers a fluoride ion (F⁻) to an electrophilic carbon center. It is particularly well-suited for nucleophilic substitution reactions, such as the conversion of alkyl halides or sulfonates to alkyl fluorides (a Finkelstein-type reaction).

The key to its utility is the controlled release of the fluoride ion. The borate complex can act as a fluoride reservoir. Furthermore, the Lewis acidic nature of the boron center could potentially play a role in activating leaving groups, particularly in the fluorination of alcohols, although this requires further investigation.

G Reagent Na⁺[BF₃(OH)]⁻ TransitionState Transition State [F---R---X]⁻ Reagent->TransitionState F⁻ source Substrate Alkyl Halide (R-X) X = Cl, Br, I, OTs Substrate->TransitionState Sₙ2 Attack Product Alkyl Fluoride (R-F) TransitionState->Product Byproduct NaX + B(OH)₃/BF₃ TransitionState->Byproduct Leaving Group Departure

Caption: Proposed Sₙ2 mechanism using Na[BF₃(OH)].

PART 2: Comparative Analysis with Conventional Fluorinating Agents

The true value of a reagent is revealed through comparison. Here, we objectively assess Na[BF₃(OH)] against other widely used classes of fluorinating agents.

Data Summary: Performance and Safety Comparison
Reagent ClassExample(s)MechanismKey AdvantagesKey Disadvantages
Borate Salt Na[BF₃(OH)] Nucleophilic (Sₙ2)Mild, selective; Clean synthesis without NaF byproduct[3]; Potentially enhanced safety profile; Good handling characteristics.Less established; Full substrate scope still under exploration.
Alkali Fluorides KF, CsFNucleophilic (Sₙ2)Inexpensive and atom-economical.[4]Low solubility in organic solvents; Highly hygroscopic, requiring anhydrous conditions.[5]
Deoxyfluorinating DAST, Deoxo-Fluor®NucleophilicHighly effective for converting alcohols to fluorides.[6]Thermally unstable (can decompose explosively at high temps); Corrosive and moisture-sensitive; Generates hazardous byproducts.[1][4]
Electrophilic N-F Selectfluor®ElectrophilicBroad substrate scope; Crystalline solid, stable, and easy to handle[7][8]; Effective for late-stage fluorination.[8]Expensive; Generates stoichiometric amine waste; Can be a strong oxidant.[4]
The Sodium Trifluorohydroxyborate(1-) Advantage
  • Enhanced Safety and Stability: Unlike sulfur-based deoxyfluorinating agents such as DAST, Na[BF₃(OH)] is not prone to explosive thermal decomposition.[1][4] As a stable salt, it avoids the handling issues associated with corrosive and highly moisture-sensitive reagents. Its synthesis from common, stable precursors further enhances its safety profile.[3]

  • Mild and Selective Reactivity: While alkali fluorides like KF are powerful, their low solubility often necessitates harsh reaction conditions (high temperatures, polar aprotic solvents) to achieve fluorination. Na[BF₃(OH)] is anticipated to offer a more moderate reactivity profile, allowing for fluorination under milder conditions. This selectivity is crucial for complex molecules with sensitive functional groups, preventing undesired side reactions.

  • Simplified Synthesis and Purification: The ability to synthesize Na[BF₃(OH)] in high purity without stubborn byproducts like NaF is a significant practical advantage.[3] This circumvents the purification challenges that can plague reactions using other fluoride sources, leading to cleaner reaction profiles and simpler workups.

PART 3: Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed, validated protocols.

Protocol 1: Synthesis of Sodium Trifluorohydroxyborate(1-)

This protocol is adapted from the procedure described in U.S. Patent 3,809,762.[3]

Workflow Diagram:

Caption: Workflow for the laboratory synthesis of Na[BF₃(OH)].

Step-by-Step Methodology:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet, prepare a saturated solution of sodium bicarbonate (NaHCO₃) in deionized water at room temperature. Cool the resulting slurry to between 5 and 10 °C using an ice-water bath.

  • Reaction: Slowly bubble boron trifluoride (BF₃) gas through the stirred, cooled solution. The reaction is accompanied by the evolution of carbon dioxide (CO₂) gas.

  • Completion: Continue the addition of BF₃ until the evolution of CO₂ ceases, indicating the complete consumption of the bicarbonate.

  • Product: The resulting clear solution contains sodium trifluorohydroxyborate(1-). This solution can be used directly for subsequent reactions, or the water can be removed under reduced pressure to isolate the salt as a white solid.

Protocol 2: General Procedure for Nucleophilic Fluorination of an Alkyl Bromide

This is a representative protocol for an Sₙ2 reaction. Optimal conditions (solvent, temperature, and stoichiometry) may vary depending on the specific substrate.

Step-by-Step Methodology:

  • Reagent Charging: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alkyl bromide (1.0 equivalent) and an anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF).

  • Addition of Fluorinating Agent: Add solid sodium trifluorohydroxyborate(1-) (1.5 - 2.0 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired alkyl fluoride.

Conclusion

Sodium trifluorohydroxyborate(1-) represents a compelling alternative to many conventional fluorinating agents. Its primary advantages—an excellent safety profile, mild reactivity, and a clean, efficient synthesis—position it as a valuable tool for researchers, particularly those working with complex and sensitive molecular architectures. While its full potential and substrate scope are still being explored, the foundational evidence strongly suggests that Na[BF₃(OH)] can address many of the handling, safety, and selectivity challenges associated with established methods, marking a significant step forward in the pursuit of greener and more efficient fluorination chemistry.

References

  • Banks, R. E., et al. (1994). Journal of Fluorine Chemistry.
  • Liang, T., et al. (2013).
  • Prakash, G. K. S., & Yudin, A. K. (1997). Chemical Reviews.
  • Umemoto, T. (2010). Chemical Reviews.
  • Britton, R., et al. (2017). Selective fluorination of natural products. Arkat USA. [Link][6]

  • Tajima, T., et al. (2025). Green chemistry milestone: fluorine complexes from common fluoride salt. EurekAlert!. [Link][5]

  • University of Manchester. The development of Selectfluor® as a commercial electrophilic fluorinating agent. [Link]

  • O'Malley, D. P., et al. (2015). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link][8]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2012). Fluorinating agents. [Link][4]

  • Long, G. (1974). Synthesis of sodium hydroxytri-fluoroborate. Google Patents. [3]

  • UCL Discovery. (2017). Site selectivities in fluorination. [Link][9]

  • Wikipedia. Sodium fluoride. [Link][10]

  • Alpha Chemique. (2023). Sodium Fluoride: Properties, Applications, and Benefits. [Link][11]

Sources

Mechanistic Guide: Comparative Analysis of Borate Reagents in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Paradox

In drug discovery and process chemistry, the selection of a boron reagent is often treated as a logistical choice (availability/cost) rather than a mechanistic one. This is a fundamental error. The performance of a Suzuki-Miyaura coupling (SMC) is dictated by a trade-off between hydrolytic stability (shelf-life/purification) and transmetallation kinetics (catalytic turnover).

This guide deconstructs the mechanistic pathways of four primary reagent classes. Our objective is to move beyond empirical screening toward rational reagent selection based on the "Fork in the Trail" mechanistic model established by Lennox and Lloyd-Jones.

The Mechanistic Landscape: "The Fork in the Trail"

To understand reagent performance, we must first visualize the transmetallation step, which is the turnover-limiting phase for most challenging couplings. There are two distinct pathways by which boron enters the cycle: the Oxo-Palladium Pathway (A) and the Boronate Pathway (B).

Diagram 1: The Transmetallation Divergence

SuzukiMechanism PreCat Pd(II)-X Precursor OxoPd Path A: Oxo-Pd Complex [L-Pd-OH] PreCat->OxoPd + OH- Boronate Path B: Boronate Anion [R-B(OH)3]- PreCat->Boronate Ionic Interaction TransMet Transmetallation Transition State OxoPd->TransMet Fast (Low Steric) Boronate->TransMet Slower (Charge Repulsion) Reagent_Acid Boronic Acid R-B(OH)2 Reagent_Acid->OxoPd Ligand Exchange Reagent_Acid->Boronate + Base (OH-) Reagent_Est Boronic Ester R-Bpin Reagent_Est->Reagent_Acid Hydrolysis Reagent_MIDA MIDA Boronate Reagent_MIDA->Reagent_Acid Slow Hydrolysis (Rate Limiting) Product C-C Bond Formation TransMet->Product

Caption: The "Fork in the Trail" model. Reagents must access either the Oxo-Pd (Path A) or Boronate (Path B) intermediate. MIDA and Esters often serve as reservoirs for the active Boronic Acid.

Reagent-Specific Mechanistic Profiling

Boronic Acids ( )[1]
  • Mechanism: Acts as the active species. Can enter Path A (reacting with hydroxo-palladium species) or Path B (forming a boronate anion with base).

  • Kinetics: Fastest transmetallation rates.

  • Failure Mode: Protodeboronation .[1] In basic media, the equilibrium concentration of the boronate anion is high. This anion is the precursor to protodeboronation (C-B bond cleavage by water).

  • Best For: Stable aryl substrates; rapid screening.

Pinacol Esters ( )
  • Mechanism: Often mischaracterized as reacting directly.

    • Direct Pathway: Possible under anhydrous conditions but kinetically slow due to steric bulk around the boron center hindering the formation of the Pd-O-B bridge.

    • Hydrolysis Pathway:[2][3][4] In aqueous base, Bpin hydrolyzes to

      
       before transmetallation.
      
  • Kinetics: Slower than acids. If hydrolysis is too slow, the catalyst may decompose (Pd black formation) before the cycle turns over.

  • Best For: Air-sensitive substrates; purification via silica gel.

MIDA Boronates (N-methyliminodiacetic acid)[5]
  • Mechanism: Amphoteric Switching. The

    
    -hybridized boron is chemically inert (silica stable, oxidant stable).
    
  • The "Slow Release" Effect: MIDA boronates do not transmetallate directly. They must hydrolyze to reveal the boronic acid.[5] This hydrolysis is the rate-determining step (RDS) for the supply of nucleophile, keeping the instantaneous concentration of active boronic acid low.

  • Benefit: Suppresses second-order decomposition pathways (like homocoupling) and concentration-dependent side reactions (protodeboronation).

Diagram 2: MIDA Hydrolysis Kinetics

MIDA_Kinetics cluster_paths Hydrolysis Pathways MIDA MIDA Boronate (Protected/Inert) Fast Fast Path (k_OH) Base Attack at C=O MIDA->Fast High pH Slow Slow Path (k_0) Neutral B-N Cleavage MIDA->Slow Neutral/Low Water Acid Active Boronic Acid (Low Steady-State Conc.) Fast->Acid Slow->Acid Decomp Protodeboronation (Suppressed) Acid->Decomp If Conc. High

Caption: MIDA hydrolysis kinetics. The "Slow Release" mechanism prevents the accumulation of free boronic acid, mitigating decomposition.

Potassium Organotrifluoroborates ( )
  • Mechanism: Generally require hydrolysis to

    
     to participate in the catalytic cycle (Molander/Lloyd-Jones).
    
  • The Acid-Base Paradox: While SMC is basic, the hydrolysis of

    
     is often acid-catalyzed or requires the abstraction of fluoride by glass/silica.
    
  • Solubility: Insoluble in pure organics; requires aqueous/alcoholic co-solvents.

Comparative Performance Data

The following table synthesizes kinetic data from competition experiments (Lennox et al.) and stability profiling.

FeatureBoronic AcidPinacol EsterMIDA BoronateTrifluoroborate
Atom Economy HighLow (loss of pinacol)Low (loss of MIDA)High
Transmetallation Rate Fastest (

)
Slow (

)*
N/A (Hydrolysis limited)N/A (Hydrolysis limited)
Hydrolytic Stability LowHighVery High High
Protodeboronation Risk High (High steady-state conc.)ModerateLow (Slow release)Low
Purification Difficult (Streaking)Good (Silica stable)Excellent (Crystalline)Good (Precipitation)

*Note: Glycol esters can react faster than acids, but Pinacol esters are significantly sterically impeded.

Experimental Protocols

To validate these mechanistic differences in your specific system, use the following self-validating protocols.

Protocol A: The "Slow Release" Validation (MIDA vs. Acid)

Objective: Determine if a low-yield reaction is caused by rapid protodeboronation of the boronic acid.

  • Setup: Prepare two parallel reactions in 4 mL vials.

    • Vial A: Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), Catalyst, Base, Solvent.

    • Vial B: Aryl Bromide (1.0 eq), MIDA Boronate (1.5 eq), Catalyst, Base, Solvent.

  • Internal Standard: Add 1,3,5-trimethoxybenzene (0.1 eq) to both vials for quantitative NMR (qNMR).

  • Sampling:

    • Heat both vials to reaction temperature (e.g., 60°C).

    • Take aliquots at t=10 min, 1h, and 4h.

  • Analysis:

    • Quench aliquots into

      
       with dilute HCl (to stop reaction and solubilize boron species).
      
    • Validation Check: In Vial A, look for the signal of the protodeboronated arene (

      
      ). If 
      
      
      
      is high (>30%) and Product is low, the substrate is unstable.
    • Comparison: If Vial B shows lower

      
       and higher Product, the "Slow Release" mechanism is operative and necessary.
      
Protocol B: Competitive Transmetallation (Kinetic Profiling)

Objective: Determine if your catalyst system prefers the Boronic Acid or the Ester (validating the hydrolysis requirement).

  • Substrates: Use 4-fluorophenylboronic acid (Signal A) and 4-methoxyphenylboronic acid pinacol ester (Signal B).

  • Reaction: Mix 1.0 eq of each boron reagent with 1.0 eq of a limiting Aryl Chloride.

  • Condition: Run under standard aqueous-basic conditions (

    
    , THF/Water).
    
  • Analysis: Monitor consumption of A vs. B by

    
     NMR (for A) and 
    
    
    
    NMR (for B).
  • Interpretation:

    • If A is consumed rapidly while B lags, hydrolysis of B is rate-limiting.

    • Correction: If B is preferred, add water/base to accelerate Bpin hydrolysis, or switch to a pre-hydrolyzed protocol.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2016).[6][7][8] MIDA boronates are hydrolysed fast and slow by two different mechanisms.[4][7][8] Nature Chemistry, 8, 1067–1075.[7][8] [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[9] Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362-7370. [Link]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

Sources

A Comprehensive Cost-Benefit Analysis of Sodium Trifluorohydroxyborate(1-) and its Alternatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth cost-benefit analysis of sodium trifluorohydroxyborate(1-) and its related potassium organotrifluoroborate salts, comparing their performance, practicality, and economic viability against other common organoboron reagents in the context of modern synthetic chemistry, particularly the Suzuki-Miyaura cross-coupling reaction.

The Evolving Landscape of Organoboron Reagents

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The power of this reaction has revolutionized industries from pharmaceuticals to materials science.[2] At the heart of this transformation lies the organoboron nucleophile. While boronic acids have historically been the workhorses, their inherent instability has driven the development of more robust alternatives.

Among the most significant advancements are organotrifluoroborate salts.[1][3] These tetracoordinate boron species, including sodium trifluorohydroxyborate(1-), function as protected, bench-stable versions of their boronic acid counterparts.[1][4] Their stability to air and moisture allows them to endure a variety of synthetic transformations, with their reactivity conveniently unmasked under the cross-coupling conditions.[1] This guide dissects the practical and economic implications of choosing these stable reagents over traditional alternatives.

A Comparative Profile of Boron Nucleophiles

The choice of a boron reagent is a critical decision in planning a synthesis, involving a trade-off between reactivity, stability, and cost.

Sodium and Potassium Organotrifluoroborates
  • Properties: These compounds are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, allowing for indefinite storage under ambient conditions.[3][5] This high stability is their defining advantage, protecting the reactive C-B bond from premature degradation, such as protodeboronation.[6]

  • Synthesis: Organotrifluoroborates are readily prepared from the corresponding organoboron compounds (like boronic acids or esters) by treatment with potassium hydrogen fluoride (KHF₂).[5][7] Sodium trifluorohydroxyborate itself can be synthesized by reacting sodium bicarbonate with boron trifluoride or from boric acid and sodium bifluoride.[8]

  • Advantages:

    • Exceptional bench-top stability.

    • Ease of handling; no special inert-atmosphere techniques are required for storage or weighing.

    • High functional group tolerance.[5][7]

    • Broad utility in cross-coupling, including with challenging aryl chlorides.[6][7]

Alternative Boron Reagents
  • Boronic Acids: Often the most reactive and atom-economic choice.[9] However, they are tricoordinate species with an empty p-orbital on the boron atom, making them susceptible to decomposition pathways like protodeboronation and oxidation.[1] This can necessitate careful handling and storage.

  • Boronate Esters (e.g., Pinacol, MIDA): These reagents offer enhanced stability compared to boronic acids.[1][9] N-methyliminodiacetic acid (MIDA) boronates are particularly stable and have become valuable for iterative synthesis.[4] However, this increased stability can sometimes lead to sluggish reactivity, and the availability of complex MIDA boronates can be limited.[1][10]

  • Trialkylboranes: While effective, their preparation via hydroboration is incompatible with many functional groups.[1] They are also often air-sensitive, requiring their preparation and use to be done in situ.[4]

The Cost-Benefit Analysis

An effective analysis must weigh the upfront cost of a reagent against its performance, the reliability of the reaction, and the downstream costs associated with purification and potential failures.

Performance and Efficacy

Organotrifluoroborates demonstrate exceptional performance, especially in complex syntheses where substrate stability is a concern. They are effective coupling partners with a wide array of electrophiles, including electron-rich and electron-poor aryl bromides and chlorides.[5] Critically, the reaction conditions are tolerant of many sensitive functional groups, including nitriles, aldehydes, ketones, and esters, which might not be compatible with more reactive or harsher organometallic reagents.[5][7]

FeatureOrganotrifluoroboratesBoronic AcidsBoronate Esters (Pinacol/MIDA)Trialkylboranes
Reactivity Good to ExcellentExcellent[9]Moderate to Good[1][9]Good (but limited scope)
Aryl Chlorides Effective[6][7]ChallengingCan be effectiveNot typical
Functional Group Tolerance Excellent[5][7]GoodExcellent[4]Limited[1]
Protodeboronation Risk Low[6]HighLow to ModerateModerate
Typical Yields Good to Excellent[5][7]Variable, can be highGoodGood

Table 1: Comparative Performance of Organoboron Reagents.

The causal reason to select an organotrifluoroborate stems from risk mitigation. In a late-stage, multi-step synthesis, the cost of a failed reaction due to reagent decomposition far outweighs the higher initial price of a stabilized boron species. The reliability and reproducibility afforded by trifluoroborates provide a significant, albeit less tangible, economic benefit.

Practicality, Safety, and Handling

The operational simplicity of using organotrifluoroborates is a major benefit. Their solid nature and stability eliminate the need for glove boxes or Schlenk techniques for routine handling, saving time and resources. This contrasts sharply with air-sensitive trialkylboranes or the hygroscopic nature of some simple boronic acids.

FeatureOrganotrifluoroboratesBoronic AcidsBoronate Esters
Physical Form Crystalline Solid[3]Solid / Waxy SolidLiquid or Solid
Air Stability Indefinitely Stable[3][5]Variable, often poorGood to Excellent[4]
Moisture Stability Indefinitely Stable[3][5]Variable, often poorGood to Excellent[4]
Handling Standard benchtopOften requires careStandard benchtop
Primary Hazard Skin/Eye Irritation[11]VariableGenerally Low

Table 2: Handling and Stability Comparison.

Regarding safety, while all chemicals require careful handling, trifluoroborates and related salts like sodium tetrafluoroborate can be corrosive or cause serious irritation.[11][12] Always consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12][13][14]

Economic Considerations
  • Direct Cost: On a per-gram basis, simple boronic acids are often the cheapest option. Organotrifluoroborates and specialized boronate esters typically have a higher purchase price.

  • Indirect Cost Savings: The true economic value of organotrifluoroborates emerges from indirect savings.

    • Reduced Reaction Failure: Their stability leads to more consistent and reproducible results, saving the cost of wasted starting materials, solvents, and analyst time.

    • Simplified Logistics: No need for special storage (freezers, desiccators) or handling equipment reduces infrastructure and operational costs.

    • Longer Shelf-Life: Reagents can be purchased in larger, more economical quantities without concern for rapid degradation, unlike many boronic acids.

The decision can be visualized as follows:

G start Select Boron Reagent for Suzuki-Miyaura Coupling q1 Is the substrate simple and the boronic acid readily available and known to be stable? start->q1 q2 Is the substrate complex, valuable, or contains sensitive functional groups? q1->q2 No reagent_ba Use Boronic Acid q1->reagent_ba Yes q3 Is an iterative, controlled release of boronic acid needed? q2->q3 No reagent_tfb Use Organotrifluoroborate Salt (e.g., Sodium/Potassium salt) q2->reagent_tfb Yes q3->reagent_tfb No reagent_mida Use MIDA Boronate q3->reagent_mida Yes

Caption: Decision tree for selecting an appropriate organoboron reagent.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the cross-coupling of an aryl chloride with a potassium organotrifluoroborate, based on methodologies reported in the literature.[5][6][7]

Workflow Diagram

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 eq), the potassium organotrifluoroborate (1.2 mmol, 1.2 eq), and cesium carbonate (3.0 mmol, 3.0 eq).

  • Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%). Add these solids to the reaction vessel.

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the limiting aryl chloride.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure cross-coupled product.

Conclusion and Recommendations

Sodium trifluorohydroxyborate(1-) and the broader class of organotrifluoroborate salts represent a superior choice of nucleophile for a wide range of Suzuki-Miyaura cross-coupling applications. While their initial procurement cost may be higher than that of traditional boronic acids, their exceptional stability, ease of handling, and high performance in complex systems provide significant indirect cost savings.

Key Recommendations:

  • For High-Value Synthesis: In late-stage functionalization, medicinal chemistry, and process development, where reaction failure carries a high cost, the reliability of organotrifluoroborates makes them the reagent of choice.

  • For Unstable Substrates: When working with boronic acids that are known to be unstable or prone to decomposition, converting them to the corresponding trifluoroborate salt is a prudent and cost-effective strategy.

  • For Routine & Simple Couplings: For simple, robust, and well-established couplings where the corresponding boronic acid is cheap and stable, it may remain the more economical option.

Ultimately, the cost-benefit analysis strongly favors the use of organotrifluoroborates in scenarios demanding high reliability, functional group tolerance, and operational simplicity. They are not merely an alternative but a strategic tool for mitigating risk and improving efficiency in modern organic synthesis.

References

  • Merck Millipore. (2012).
  • Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 9(5), 879–882.
  • Molander, G. A., & Petrillo, D. E. (2008).
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: Sodium (Trihydroxy)
  • Spectrum Chemical. (2017).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2010).
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813–824.
  • Thermo Fisher Scientific. (2010).
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
  • Sandrock, D. L. (n.d.). Alkylboron Cross-Coupling Reactions.
  • Google Patents. (1974).
  • Singh, P., & Kumar, A. (2015). Highly Effective Alternative Aryl Trihydroxyborate Salts for a Ligand-Free, On-Water Suzuki-Miyaura Coupling Reaction. ChemistryOpen, 4(4), 439–444.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
  • Isbester, K. A., et al. (2019). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters, 10(5), 757–763.

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A Comparative Environmental and Safety Assessment of Common Borate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the environmental and safety profiles of several key borate compounds: Boric Acid, Sodium Tetraborate (Borax), Sodium Perborate, and Disodium Octaborate Tetrahydrate. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and handling of these versatile compounds.

Introduction to Borate Compounds

Boron, a naturally occurring element, is widely distributed in the environment, primarily as inorganic borates.[1][2] These compounds are utilized in a vast array of applications, from industrial manufacturing and agriculture to pharmaceuticals and consumer products.[3][4][5] Understanding the nuanced differences in their environmental fate, ecotoxicity, and human safety profiles is paramount for their responsible use.

A critical principle in borate toxicology is that in aqueous solutions at physiological pH, most borate salts convert to undissociated boric acid (H₃BO₃).[5][6] Consequently, their toxicological effects are often comparable on an equivalent boron basis. However, differences in physical properties, solubility, and the presence of other moieties (like the peroxy group in sodium perborate) can lead to distinct hazard profiles.

Environmental Fate and Ecotoxicology

Borates enter the environment through natural weathering of rocks and soil, as well as from anthropogenic sources such as industrial and municipal wastewater discharges.[1][7]

Environmental Transport and Persistence:

Boron is not degraded in the environment; instead, it cycles between different forms.[6] Its mobility and fate are primarily governed by adsorption-desorption reactions in soil and sediment, which are highly dependent on pH, with the greatest adsorption occurring between pH 7.5 and 9.0.[8] Due to their water solubility, borates do not persist significantly in the atmosphere.[1]

Diagram: Environmental Cycle of Boron

cluster_atmosphere Atmosphere cluster_land Terrestrial Environment cluster_water Aquatic Environment Atmosphere Atmospheric Deposition (Wet & Dry) Soil Soil Boron Atmosphere->Soil Water Surface & Groundwater Boron Atmosphere->Water Plants Plant Uptake Soil->Plants Soil->Water Weathering Rock & Mineral Weathering Weathering->Soil Anthropogenic Anthropogenic Sources (Fertilizers, Industry) Anthropogenic->Soil Water->Plants Sediment Sediment Adsorption Water->Sediment Sediment->Water Desorption

A simplified diagram illustrating the movement of boron in the environment.

Ecotoxicity Comparison:

Boron is an essential micronutrient for plants, but there is a narrow margin between deficiency and toxicity.[3] In aquatic ecosystems, borates generally exhibit low to moderate toxicity. Aquatic invertebrates tend to be more sensitive than fish.[9]

A key differentiator among borates is sodium perborate. When dissolved in water, it releases hydrogen peroxide, a strong oxidizing agent, in addition to sodium borate.[10] While hydrogen peroxide provides bleaching and disinfecting properties, it is also more acutely toxic to aquatic organisms than boric acid.[11] However, hydrogen peroxide degrades rapidly in the environment into water and oxygen, mitigating its long-term impact.[11][12]

Studies have indicated that sodium borates, such as sodium perborate and borax, can be more acutely toxic to some aquatic species than boric acid.[9] This increased toxicity may be partly attributed to a shift in pH to the alkaline range, which can have secondary effects on aquatic life.[9]

CompoundOrganismEndpoint (Duration)Value (mg/L)Reference
Sodium Perborate Fish (Danio rerio)LC50 (96 h)51[10][13][14]
Daphnia magnaEC50 (48 h)11[14][15]
Algae (Selenastrum capricornutum)EC50 (72 h)3.3[14]
Disodium Octaborate Tetrahydrate Fish (Pimephales promelas)LC50 (96 h)380 (as compound)[16]
Daphnia magnaLC50 (48 h)635 (as compound)[16]
Algae (Pseudokirchneriella subcapitata)EC50 (72 h)191 (as compound)[16]
Boric Acid / Borax Freshwater Invertebrates (Daphnia magna)LC50 (48 h)<52 - 226 (as Boron)[9]
Freshwater Fish (Pimephales promelas)LC50 (96 h)332 - 979 (as Boron)[9]

Table 1: Comparative Ecotoxicity of Borate Compounds.

Human Safety and Toxicology

The primary routes of human exposure to borates are oral ingestion and inhalation of dusts. Dermal absorption through intact skin is generally low.[3][17][18]

Acute Toxicity:

Borate compounds generally exhibit low acute oral and dermal toxicity.[8][9] Ingestion of large amounts can lead to gastrointestinal distress, including nausea, vomiting, and diarrhea.[19]

CompoundTest AnimalOral LD50 (mg/kg)Dermal LD50 (mg/kg)Reference
Boric Acid Rat2660 - 5140>2000 (Rabbit)[8]
Sodium Tetraborate (Borax) Rat4500 - 5000>10,000 (Rabbit)[7]
Sodium Perborate Rat1200 / 2567>2000 (Rabbit)[10][20]
Disodium Octaborate Tetrahydrate Rat2550>2000 (Rabbit)[16][21]

Table 2: Comparative Acute Toxicity of Borate Compounds.

Irritation and Sensitization:

Inhalation of borate dusts can cause irritation to the nose, throat, and respiratory tract.[3][22] Direct contact can cause skin and eye irritation. Borax is considered corrosive to the eye, while boric acid has low ocular toxicity.[8][23] None of the compared borates are considered to be skin sensitizers.[7][21]

Chronic and Reproductive Toxicity:

The primary toxicological concern for repeated, high-dose exposure to borates is reproductive and developmental toxicity.[1][16][20] Animal studies have consistently shown that high doses of boric acid and borax can lead to testicular damage in males and have adverse effects on fetal development.[6][16][20] The no-observed-adverse-effect level (NOAEL) for developmental toxicity in rats, the most sensitive species, is 9.6 mg boron/kg body weight/day.[6][16] For fertility, the lowest NOAEL in rats for both boric acid and borax is 17 mg boron/kg body weight/day.[6][16] Disodium octaborate tetrahydrate is also suspected of damaging fertility or the unborn child.[16][24]

CompoundSpeciesEndpointNOAEL (mg B/kg bw/day)LOAEL (mg B/kg bw/day)Reference
Boric Acid RatDevelopmental9.613-13.6[6][16][25]
Boric Acid / Borax RatFertility1758.5[6][16][26]

Table 3: Reproductive and Developmental Toxicity of Boric Acid and Borax.

Experimental Protocols: A Foundation of Trustworthiness

The toxicological data presented in this guide are derived from standardized and validated experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, reproducibility, and international acceptance.

Diagram: Workflow for Acute Oral Toxicity Assessment (OECD 423)

start Start: Select Starting Dose Level (e.g., 300 mg/kg) step1 Dose 3 Female Rats start->step1 observe1 Observe for Mortality/Morbidity (up to 14 days) step1->observe1 decision1 Outcome? observe1->decision1 step2_lower Dose 3 Rats at Lower Dose (e.g., 50 mg/kg) decision1->step2_lower 3 deaths step2_higher Dose 3 Rats at Higher Dose (e.g., 2000 mg/kg) decision1->step2_higher 0 or 1 death stop_classify Stop & Classify decision1->stop_classify 2 deaths step2_lower->stop_classify stop_no_classify Stop: LD50 > 2000 mg/kg (Not Classified) step2_higher->stop_no_classify

A flowchart of the Acute Toxic Class Method (OECD 423).

Key Experimental Methodologies:

  • Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method): This method is a stepwise procedure that uses a small number of animals (typically rats) to classify a substance into a toxicity category based on mortality after oral administration of a fixed dose.[27][28][29] The process begins with a starting dose administered to three animals.[27] Depending on the outcome (number of mortalities), the test may be stopped, or another set of animals may be dosed at a higher or lower fixed dose level.[27] This approach significantly reduces the number of animals required compared to traditional LD50 tests.[27]

  • Acute Dermal Irritation/Corrosion (OECD 404): This test evaluates the potential of a substance to cause skin irritation or corrosion.[1][11][19][30] A single dose of the substance is applied to a small patch of skin on an animal (usually a rabbit) for a set period (typically 4 hours).[19][30] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days to assess the severity and reversibility of the effects.[1][19][30]

  • Acute Eye Irritation/Corrosion (OECD 405): This guideline is used to assess the potential for a substance to cause eye damage.[3][12][23][31][32] A single dose is applied to one eye of an animal (typically a rabbit), with the other eye serving as a control.[12][23] The eyes are then examined for lesions of the cornea, iris, and conjunctiva at specific time points.[12][23] The use of analgesics and anesthetics is now recommended to minimize animal distress.[3]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This is a standard ecotoxicity test to determine the acute toxicity of a substance to aquatic invertebrates.[6][8][17][33][34] Young daphnids (water fleas) are exposed to a range of concentrations of the test substance for 48 hours.[6][17][33][34] The endpoint is immobilization, defined as the inability to swim after gentle agitation.[17][34] The results are used to calculate the EC50, the concentration that immobilizes 50% of the daphnids.[34]

  • Fish, Acute Toxicity Test (OECD 203): This test evaluates the acute lethal toxicity of a substance to fish.[2][4][22][35][36] Fish are exposed to the test substance in a geometric series of concentrations for 96 hours.[2][35] Mortalities are recorded at 24, 48, 72, and 96 hours, and the data are used to determine the LC50, the concentration that is lethal to 50% of the test fish.[2]

Conclusion

While most common borate compounds share a fundamental toxicological profile based on the boric acid moiety, important distinctions exist. Sodium perborate introduces the additional hazard of hydrogen peroxide, which is more acutely ecotoxic, though it degrades rapidly. Borax presents a higher risk of eye corrosion compared to boric acid. For all borates, the primary human health concern for chronic exposure is reproductive and developmental toxicity, with established NOAELs from animal studies providing a basis for risk assessment. A thorough understanding of these differences, supported by standardized testing methodologies, is essential for the safe and environmentally responsible application of borate compounds in research and development.

References

  • Redox. (2025, September 23).
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  • OECD. (2002, April 24). OECD Test Guideline 405.
  • Actylis Lab Solutions. (2010, September 1).
  • Nucro-Technics. (2024, May 18).
  • OECD. Test No.
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  • GLP. OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP.
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  • OECD. Test No.
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Safety Operating Guide

Navigating the Unseen: A Guide to Personal Protective Equipment for Handling Sodium Trifluorohydroxyborate(1-)

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, we often encounter novel chemical entities. While Sodium Trifluorohydroxyborate(1-) may not have an exhaustive, dedicated safety datasheet readily available, a deep understanding of its chemical cousins—fluorinated boron compounds—provides a clear and cautious path forward. This guide, grounded in the principles of chemical safety and drawing parallels from well-documented analogues like sodium tetrafluoroborate, is designed to be your essential resource for the safe handling of this compound. Our primary goal is to empower you with the knowledge to not just follow procedures, but to understand the why behind each safety recommendation, ensuring a secure laboratory environment.

Understanding the Potential Hazards

Sodium trifluorohydroxyborate(1-), by its very nature as a fluorinated boron compound, is anticipated to share hazards with similar reagents. The primary concerns are its potential for corrosivity, severe irritation to the skin, eyes, and respiratory tract, and its reactivity with moisture. Upon contact with water or acids, it may release hazardous byproducts such as hydrogen fluoride (HF), which can cause severe burns that may not be immediately painful. Therefore, our approach to personal protective equipment (PPE) must be rigorous and proactive.

Core Personal Protective Equipment (PPE)

A baseline of PPE is non-negotiable when working in any capacity with Sodium trifluorohydroxyborate(1-). This includes:

  • A long-sleeved laboratory coat: This should be fully buttoned to protect against splashes and spills.[1]

  • Closed-toe shoes: These are essential for protecting your feet from spills.

  • Safety glasses with side shields: While a good starting point, they are often insufficient on their own and should be used in conjunction with other protective gear as outlined below.

Task-Specific PPE Recommendations

The level of PPE required escalates with the potential for exposure. Below are step-by-step protocols for common laboratory tasks involving Sodium trifluorohydroxyborate(1-).

Weighing and Solids Handling

When handling the solid form of Sodium trifluorohydroxyborate(1-), the primary risk is the inhalation of fine particles and skin contact.

  • Engineering Controls: Always handle the solid compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.[2]

  • Eye and Face Protection: Wear chemical splash goggles and a full-face shield.[2][3] This combination provides robust protection against accidental splashes and airborne particles.

  • Hand Protection: Double-gloving with nitrile or neoprene gloves is strongly recommended.[1][2] Inspect gloves for any signs of damage before use and change them frequently, especially after any direct contact with the compound.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with appropriate cartridges for acidic gases and particulates should be used.[1][3][4][5]

Preparing Solutions

The process of dissolving Sodium trifluorohydroxyborate(1-) introduces the risk of splashes and exothermic reactions, particularly if the solvent contains residual moisture.

  • Engineering Controls: All solution preparations must be conducted in a chemical fume hood.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory.

  • Hand and Body Protection: In addition to double-gloving, an acid-resistant apron should be worn over the lab coat to provide an extra layer of protection against splashes of the potentially corrosive solution.[3]

  • Procedural Diligence: Always add the solid to the solvent slowly and in a controlled manner. Be prepared for a potential exothermic reaction.

Running Reactions and Work-up

During a chemical reaction and subsequent work-up, the potential for splashes, aerosol generation, and unexpected reactions is at its highest.

  • Engineering Controls: The entire apparatus should be contained within a chemical fume hood.

  • Eye and Face Protection: Continue to use chemical splash goggles and a full-face shield.

  • Hand and Body Protection: Maintain the use of double gloves and an acid-resistant apron.

  • Contingency Planning: Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

Summary of PPE Recommendations

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Chemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab CoatNIOSH-approved respirator (if needed)
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab Coat & Acid-Resistant ApronIn Fume Hood
Reactions and Work-up Chemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab Coat & Acid-Resistant ApronIn Fume Hood

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with Sodium trifluorohydroxyborate(1-).

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering & Emergency Controls Start Start: Handling Sodium Trifluorohydroxyborate(1-) AssessTask Assess the Task (Weighing, Solution Prep, Reaction) Start->AssessTask Weighing Weighing/Solids: - Goggles & Face Shield - Double Gloves - Lab Coat - Respirator (if needed) AssessTask->Weighing Solid Handling Solution Solution Prep: - Goggles & Face Shield - Double Gloves - Lab Coat & Apron AssessTask->Solution Liquid Handling Reaction Reaction/Work-up: - Goggles & Face Shield - Double Gloves - Lab Coat & Apron AssessTask->Reaction Reaction FumeHood Work in a Chemical Fume Hood Weighing->FumeHood Solution->FumeHood Reaction->FumeHood Emergency Ensure Access to: - Eyewash Station - Safety Shower FumeHood->Emergency

Caption: PPE selection workflow for Sodium trifluorohydroxyborate(1-).

Disposal Plan

Proper disposal of Sodium trifluorohydroxyborate(1-) and its waste is crucial to ensure environmental safety and regulatory compliance.

  • Waste Collection: All waste materials, including contaminated gloves, paper towels, and disposable labware, should be collected in a clearly labeled, dedicated hazardous waste container.

  • Neutralization: Due to the potential to form acidic byproducts, it is advisable to consult your institution's environmental health and safety (EHS) office for specific neutralization protocols before disposal. Do not attempt to neutralize without EHS approval.

  • Labeling and Storage: The waste container must be kept tightly closed and stored in a well-ventilated area, away from incompatible materials such as acids and oxidizers.[4]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's certified waste management provider.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate Sodium trifluorohydroxyborate(1-) into your research endeavors. Remember, a culture of safety is built on a foundation of knowledge and preparedness.

References

  • LEAPCHEM. (2025, December 16). What are the safety precautions when handling borane? LEAPCHEM Blog.
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.